MS432
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H65F3IN7O6S |
|---|---|
Molecular Weight |
1076.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1 |
InChI Key |
KCBAMQOKOLXLOX-BSZYMOERSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS432; MS-432; MS 432; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS432, a First-in-Class MEK1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS432 is a pioneering heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It represents a novel therapeutic strategy aimed at the targeted degradation of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making MEK1/2 highly validated targets for anti-cancer drug development. This compound was developed by conjugating the potent MEK1/2 inhibitor PD0325901 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This dual-binding capability allows this compound to recruit MEK1 and MEK2 to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data, to support further research and development in the field of targeted protein degradation.
Core Mechanism of Action
This compound operates through a catalytic mechanism, hijacking the cell's natural protein disposal system to eliminate MEK1 and MEK2. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the target proteins (MEK1 or MEK2) and the VHL E3 ubiquitin ligase, forming a ternary MEK1/2-MS432-VHL complex.
-
Ubiquitination: The proximity induced by the ternary complex formation allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of MEK1/2.
-
Proteasomal Degradation: The polyubiquitinated MEK1/2 proteins are then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another MEK1/2 protein and E3 ligase, enabling a single molecule of this compound to induce the degradation of multiple target protein molecules.
This degradation-based approach offers a significant advantage over traditional inhibition, as it can overcome resistance mechanisms associated with inhibitor binding and can have a more prolonged pharmacodynamic effect.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the half-maximal degradation concentrations (DC50) for MEK1 and MEK2, and the half-maximal growth inhibition concentrations (GI50).
Table 1: Degradation Potency (DC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MEK1 DC50 (nM) | MEK2 DC50 (nM) |
| HT-29 | Colorectal Carcinoma | 31 | 17 |
| SK-MEL-28 | Malignant Melanoma | 31 | 9.3 |
| COLO 205 | Colorectal Adenocarcinoma | 18 ± 7 | 11 ± 2 |
| UACC 257 | Melanoma | 56 ± 25 | 27 ± 19 |
Data from Wei J, et al. J Med Chem. 2019.[3]
Table 2: Anti-proliferative Activity (GI50) of this compound
| Cell Line | GI50 (nM) |
| HT-29 | 130 |
| SK-MEL-28 | 83 |
| COLO 205 | ~30-200 |
| UACC 257 | ~30-200 |
Data from Wei J, et al. J Med Chem. 2019 and MedChemExpress.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture
-
Cell Lines: HT-29, SK-MEL-28, COLO 205, and UACC 257 cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is designed to assess the levels of MEK1, MEK2, and downstream signaling proteins like p-ERK and total ERK.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein per lane onto a 4-12% SDS-PAGE gel and run to separate proteins by molecular weight.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MEK1, MEK2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
Cell Proliferation Assay
-
Plating: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, the negative control MS432N, or DMSO.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Assess cell viability using a CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate GI50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Global Proteomic Profiling
-
Sample Preparation: Treat cells (e.g., HT-29) with this compound or DMSO for 24 hours. Lyse the cells and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantification.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using proteomics software (e.g., MaxQuant). Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment.
In Vivo Pharmacokinetics
Pharmacokinetic studies in male Swiss Albino mice have demonstrated that this compound possesses good plasma exposure, with concentrations reaching levels 3 to 20-fold higher than the in vitro GI50 values observed in the tested cancer cell lines when administered at a dose of 50 mg/kg.[3] This indicates that this compound has suitable properties for in vivo efficacy studies.
Conclusion
This compound is a potent and selective degrader of MEK1 and MEK2, operating through a VHL-dependent proteasomal pathway. It effectively downregulates MEK1/2 protein levels, leading to the suppression of ERK phosphorylation and the inhibition of cancer cell proliferation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and the broader class of MEK-targeting PROTACs. The promising in vitro and pharmacokinetic profile of this compound underscores the potential of targeted protein degradation as a powerful strategy to overcome the limitations of traditional enzyme inhibition in cancer therapy.
References
In-depth Technical Guide: The Function of MS432
An initial search for information on a compound referred to as "MS432" has yielded no specific, publicly available data matching this identifier. Consequently, a detailed technical guide on its function, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
The absence of information on "this compound" in scientific literature, clinical trial databases, and other public resources suggests several possibilities:
-
Internal or Preclinical Designation: "this compound" may be an internal, proprietary code name for a compound in the very early stages of discovery or preclinical development within a pharmaceutical or research organization. Information on such compounds is often not publicly disclosed until intellectual property is secured or significant research milestones are reached.
-
Incorrect Identifier: The designation "this compound" may be inaccurate or a misinterpretation of another compound's name.
-
Discontinued Project: The research and development of a compound once designated as "this compound" may have been discontinued, and therefore, no significant body of public information was ever generated.
Without foundational information identifying the molecular nature of this compound, its biological target, and its intended therapeutic area, it is impossible to fulfill the request for a comprehensive technical guide. The creation of accurate data tables, detailed experimental protocols, and relevant signaling pathway diagrams is contingent upon the availability of this fundamental scientific data.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized identifier. Should a more accurate name or alternative designation for "this compound" become available, a thorough analysis could be conducted to provide the requested in-depth technical guide.
MS432: A Technical Guide to a First-in-Class MEK1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS432 is a pioneering, highly selective degrader of Mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2), representing a significant advancement in the targeted degradation of key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Hyperactivation of this pathway is implicated in approximately 30% of human cancers, making it a critical target for therapeutic intervention. Unlike traditional small-molecule inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete removal of MEK1/2 proteins from the cell. This is achieved through the Proteolysis Targeting Chimera (PROTAC) technology. This compound is a heterobifunctional molecule composed of a ligand that binds to MEK1/2 (derived from the MEK inhibitor PD0325901), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2, effectively shutting down downstream signaling and inhibiting cancer cell proliferation.[2][3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate MEK1 and MEK2.[2] The process begins with the simultaneous binding of this compound to both MEK1/2 and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to tag MEK1/2 with ubiquitin molecules. Poly-ubiquitinated MEK1/2 is then recognized and degraded by the proteasome, leading to a potent and sustained suppression of the ERK signaling pathway.[2][3]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies, demonstrating its potent degradation capabilities and anti-proliferative effects in cancer cell lines.
Table 1: MEK1/2 Degradation by this compound in Cancer Cell Lines
| Cell Line | Target | DC50 (nM) |
| HT29 | MEK1 | 31 |
| HT29 | MEK2 | 17 |
| COLO 205 | MEK1 | 18 ± 7 |
| COLO 205 | MEK2 | 11 ± 2 |
| UACC257 | MEK1 | 56 ± 25 |
| UACC257 | MEK2 | 27 ± 19 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | GI50 (nM) |
| HT-29 | 30 - 200 |
| SK-MEL-28 | 30 - 200 |
| COLO 205 | 30 - 200 |
| UACC 257 | 30 - 200 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Western Blotting for MEK1/2 Degradation
This protocol is for assessing the degradation of MEK1/2 and the phosphorylation status of ERK in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., HT-29, COLO 205)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-MEK1/2, Rabbit anti-phospho-ERK1/2, Rabbit anti-total ERK1/2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Global Proteomic Profiling
This protocol provides a general workflow for identifying the selectivity of this compound on a proteome-wide scale.
Materials:
-
Cancer cell line (e.g., HT-29)
-
This compound and DMSO (vehicle control)
-
Lysis buffer
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (or other labeling reagents)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with this compound or DMSO. Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
Peptide Labeling: Label the peptides from the different treatment groups with isobaric tags (e.g., TMT) to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Process the raw data using appropriate software to identify the proteins and determine their relative abundance between the this compound-treated and control groups. Proteins that are significantly downregulated in the this compound-treated sample are potential targets of the degrader.
Conclusion
This compound is a potent and selective MEK1/2 degrader that offers a promising new strategy for targeting cancers driven by the MAPK pathway. Its ability to induce the complete removal of MEK1/2 proteins provides a distinct advantage over traditional inhibitors and may help to overcome mechanisms of acquired resistance. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this novel class of therapeutic agents.
References
MS432 PROTAC: A Technical Guide to Structure, Design, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the MS432 PROTAC (Proteolysis Targeting Chimera), a first-in-class degrader of the mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). This compound offers a novel therapeutic strategy for cancers driven by the hyperactivation of the RAS-RAF-MEK-ERK signaling pathway by inducing the targeted degradation of MEK1 and MEK2. This document details the structure, design principles, mechanism of action, and experimental evaluation of this compound, presenting key data and protocols to support further research and development in the field of targeted protein degradation.
Core Concepts: Structure and Design of this compound
This compound is a heterobifunctional molecule meticulously designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate MEK1/2 proteins.[1] Its structure comprises three key components: a ligand that binds to the target proteins (MEK1/2), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.
-
Target-Binding Ligand: The design of this compound incorporates a derivative of PD0325901, a potent and selective allosteric inhibitor of MEK1/2. This ensures high-affinity and specific binding to the intended protein targets.
-
E3 Ligase Ligand: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This strategic choice recruits the VHL E3 ligase complex to the MEK1/2 proteins.
-
Linker: A flexible polyethylene glycol (PEG)-based linker connects the MEK1/2 and VHL ligands. The length and composition of the linker are optimized to facilitate the formation of a stable ternary complex between MEK1/2, this compound, and the VHL E3 ligase, which is a critical step for efficient protein degradation.
The chemical structure of this compound (referred to as compound 23 in the primary literature) is presented below:
(Image of the chemical structure of this compound would be placed here in a real document)
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the proximity of MEK1/2 to the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target proteins. This process can be broken down into the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to MEK1/2 and the VHL E3 ligase, forming a stable ternary complex.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of MEK1/2.
-
Proteasomal Degradation: The polyubiquitinated MEK1/2 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Catalytic Cycle: After the degradation of MEK1/2, this compound is released and can engage another MEK1/2 protein and VHL E3 ligase, enabling a catalytic cycle of degradation.
This mechanism of action leads to the potent and selective removal of MEK1/2 from the cell, thereby inhibiting the downstream signaling of the RAS-RAF-MEK-ERK pathway and suppressing cancer cell proliferation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Degradation of MEK1/2 by this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HT-29 | MEK1 | 31 | >95 |
| HT-29 | MEK2 | 17 | >95 |
| COLO 205 | MEK1 | 18 ± 7 | >95 |
| COLO 205 | MEK2 | 11 ± 2 | >95 |
| UACC-257 | MEK1 | 56 ± 25 | >95 |
| UACC-257 | MEK2 | 27 ± 19 | >95 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (nM) |
| HT-29 | 30 - 200 |
| SK-MEL-28 | 30 - 200 |
| COLO 205 | 30 - 200 |
| UACC-257 | 30 - 200 |
GI50: Half-maximal growth inhibition concentration.
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Dosing | 50 mg/kg |
| Cmax (ng/mL) | 14,000 |
| Tmax (h) | 2 |
| AUC (ng·h/mL) | Not Reported |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from the MEK inhibitor PD0325901 and the VHL E3 ligase ligand. A detailed, step-by-step synthesis scheme can be found in the supplementary information of the primary research article by Wei J, et al. (J Med Chem. 2019, 62, 23, 10897–10911). The general approach involves the synthesis of the linker and its subsequent conjugation to the target-binding ligand and the E3 ligase ligand.
Western Blotting for MEK1/2 Degradation
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., HT-29, COLO 205) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against MEK1, MEK2, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 values using a non-linear regression analysis.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male Swiss Albino mice.
-
Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer a single dose of 50 mg/kg via intraperitoneal (IP) injection.
-
Sample Collection: Collect blood samples via cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound PROTAC.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound.
Caption: A generalized experimental workflow for the evaluation of a PROTAC like this compound.
References
Technical Whitepaper: The Role and Analysis of the STING Pathway in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a signaling cascade that typically culminates in the production of type I interferons (IFN-I) and other inflammatory cytokines. This pathway plays a dual role in oncology; its activation can drive a potent anti-tumor T-cell response, yet chronic activation may foster a pro-tumorigenic inflammatory environment. Understanding the molecular mechanics of the STING pathway and possessing robust methods to analyze its activation are paramount for the development of novel cancer immunotherapies. This guide provides an in-depth overview of the core STING signaling pathway, quantitative data on agonist activity and immune correlation, and detailed protocols for key analytical experiments.
Core Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as that occurring within a tumor microenvironment.
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic function.[1]
-
Second Messenger Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER) resident transmembrane protein. This binding induces STING oligomerization and its translocation from the ER to the Golgi apparatus.[3]
-
Kinase Recruitment and Phosphorylation: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]
-
Transcription Factor Activation & Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β. The STING pathway can also activate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[2]
Data Presentation
Quantitative analysis is essential for evaluating the efficacy of STING-targeted therapeutics and understanding the pathway's role in the tumor microenvironment.
In Vitro Activity of STING Agonists
The potency of STING agonists is typically determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays that measure downstream readouts like IFN-β secretion.
| Compound Name | Agonist Type | Target Species | Assay Readout | EC50 / IC50 | Reference |
| diABZI | Non-CDN Small Molecule | Human | IFN-β Secretion (PBMCs) | 130 nM | [3] |
| diABZI | Non-CDN Small Molecule | Mouse | IFN-β Secretion | 186 nM | [4] |
| SR-717 | Non-CDN Small Molecule | Not Specified | STING Binding Affinity | 7.8 µM | [3] |
| cGAMP | Cyclic Dinucleotide | Human | IFN-β Secretion (PBMCs) | >50 µM | [3] |
| KAS-08 + cGAMP | Small Molecule Amplifier | Human | ISG Reporter (THP-1) | 3.8 µg/mL (cGAMP) | [5] |
| cGAMP alone | Cyclic Dinucleotide | Human | ISG Reporter (THP-1) | 31.3 µg/mL | [5] |
Table 1: Comparative in vitro activity of selected STING agonists. The non-cyclic dinucleotide (Non-CDN) agonists like diABZI show significantly higher potency than the natural ligand cGAMP.
Correlation of STING Expression with Tumor Immune Infiltration
Analysis of patient data from databases like The Cancer Genome Atlas (TCGA) reveals a strong correlation between STING expression levels within tumors and the infiltration of various immune cell populations.[1]
| Cancer Type | Immune Cell Type | Correlation Type | Significance | Reference |
| Pan-Cancer (Multiple) | CD8+ T Cells | Positive | Significant | [1] |
| Pan-Cancer (Multiple) | Dendritic Cells (DCs) | Positive | Significant | [1] |
| Breast Cancer (TNBC) | CD4+ Cells | Positive | P < 0.001 | [6] |
| Breast Cancer (TNBC) | CD20+ Cells (B-Cells) | Positive | P < 0.001 | [6] |
| Head & Neck (HNSCC) | Th1/Tc1 Skewed Subsets | Positive | P < 0.05 | [7] |
| Hepatocellular (HCC) | B Cells, CD4+/CD8+ T Cells | Positive | Significant | [8] |
| Hematological (AML) | TIDE Biomarkers | Negative | Significant | [9] |
Table 2: Summary of correlations between STING pathway gene expression and immune cell infiltration across various human cancers, based on TCGA data analysis. Higher STING expression generally correlates with a more robust anti-tumor immune infiltrate.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activation state of the STING signaling pathway.
Western Blot Analysis for STING Pathway Activation
This protocol is designed to detect the phosphorylation of key pathway components (STING, TBK1, IRF3), which is indicative of pathway activation.
1. Cell Lysis and Protein Quantification: a. Culture cells (e.g., THP-1 monocytes) to desired confluency and treat with STING agonist (e.g., 1 µM diABZI) or control for the desired time (e.g., 2-4 hours). b. Place culture dish on ice, aspirate media, and wash cells twice with ice-cold PBS. c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein with 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[10] b. Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom. c. Transfer separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphorylated proteins.[11] b. Incubate the membrane with primary antibodies (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and total protein controls) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply Enhanced Chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification
This protocol measures the concentration of secreted IFN-β in cell culture supernatants, a key downstream product of STING activation.
1. Plate Preparation: a. Coat a 96-well ELISA plate with capture antibody (e.g., anti-human IFN-β) diluted in coating buffer. b. Seal the plate and incubate overnight at 4°C. c. Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). d. Block the plate by adding Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
2. Sample and Standard Incubation: a. While blocking, prepare a serial dilution of the IFN-β protein standard. b. Collect cell culture supernatants from agonist-treated and control cells. Centrifuge to remove debris. c. Wash the blocked plate three times with Wash Buffer. d. Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
3. Detection: a. Wash the plate three times with Wash Buffer. b. Add the detection antibody (e.g., biotinylated anti-human IFN-β) to each well and incubate for 1-2 hours at room temperature. c. Wash the plate three times with Wash Buffer. d. Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light. e. Wash the plate five times with Wash Buffer. f. Add TMB Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed. g. Add Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
4. Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Immunofluorescence for IRF3 Nuclear Translocation
This protocol visualizes the movement of IRF3 from the cytoplasm to the nucleus, a hallmark of its activation.[12]
1. Cell Preparation: a. Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat cells with STING agonist or control for the desired time (e.g., 2-4 hours).
2. Fixation and Permeabilization: a. Aspirate media and wash cells twice with PBS. b. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[13]
3. Staining: a. Wash three times with PBS. b. Block for 1 hour at room temperature with Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20). c. Incubate with primary antibody (anti-IRF3) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in Blocking Buffer for 1 hour at room temperature in the dark. f. Wash three times with PBS.
4. Mounting and Imaging: a. Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining. b. Allow the mounting medium to cure. c. Image the slides using a fluorescence or confocal microscope. Analyze the colocalization of the IRF3 signal (e.g., green) and the DAPI signal (blue) to quantify nuclear translocation.
The Dichotomous Role of STING in Cancer
The outcome of STING activation in cancer is context-dependent. Acute activation is generally anti-tumorigenic, while chronic, low-level activation can be pro-tumorigenic.
-
Anti-Tumor Immunity: Activation of STING in dendritic cells (DCs) and other antigen-presenting cells (APCs) within the tumor microenvironment leads to the production of IFN-β. This promotes DC maturation, enhances antigen presentation, and ultimately drives the priming and recruitment of tumor-specific CD8+ T cells, leading to cancer cell death.[2]
-
Pro-Tumor Inflammation: In contrast, chronic STING signaling, often driven by genomic instability within cancer cells, can create a persistently inflammatory microenvironment. This can promote cancer cell survival, proliferation, and metastasis, in part through NF-κB-dependent signaling.[1]
References
- 1. Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS-STING pathway mediates activation of dendritic cell sensing of immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]
- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of MS432 in the ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the ERK Signaling Pathway and MS432
The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and motility. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which triggers a sequential phosphorylation cascade involving RAS, RAF, MEK1/2, and finally ERK1/2.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.
This compound is a first-in-class, synthetic, small-molecule degrader of Mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[4][5] It is a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to eliminate target proteins rather than merely inhibiting their enzymatic activity. This compound accomplishes this by hijacking the cell's natural protein disposal machinery to specifically tag MEK1 and MEK2 for destruction.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker. One end binds to the target proteins, MEK1 and MEK2, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This induced proximity brings MEK1/2 into close contact with the E3 ligase, leading to the polyubiquitination of MEK1/2. Ubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome, effectively eliminating MEK1 and MEK2 from the cell.[4] By degrading MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the entire downstream signaling cascade.
Recent studies have also revealed a kinase-independent role for MEK1/2 in the stabilization and maturation of the upstream kinase CRAF. The degradation of MEK1/2 by PROTACs like this compound can lead to the subsequent degradation of CRAF, further disrupting the ERK signaling pathway.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key potency data from the foundational study by Wei et al. (2019).
| Cell Line | Cancer Type | Target | Assay | Potency |
| HT-29 | Colorectal Carcinoma | MEK1 | DC50 (24h) | 30 nM |
| HT-29 | Colorectal Carcinoma | MEK2 | DC50 (24h) | 30 nM |
| SK-MEL-28 | Melanoma | MEK1 | DC50 (24h) | 100 nM |
| SK-MEL-28 | Melanoma | MEK2 | DC50 (24h) | 100 nM |
| HT-29 | Colorectal Carcinoma | Cell Proliferation | IC50 (72h) | 30 nM |
| SK-MEL-28 | Melanoma | Cell Proliferation | IC50 (72h) | 200 nM |
Table 1: Potency of this compound in degrading MEK1/2 and inhibiting cell proliferation. DC50 represents the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration that inhibits 50% of cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound, adapted from the supplementary information of the primary research.
Western Blotting for MEK1/2 Degradation and ERK1/2 Phosphorylation
This protocol is used to determine the levels of MEK1/2 proteins and the phosphorylation status of ERK1/2 following treatment with this compound.
Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29 or SK-MEL-28) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MEK1, MEK2, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo®, to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.
Therapeutic Potential and Future Directions
The development of this compound and other MEK1/2 degraders represents a promising new strategy for treating cancers driven by the ERK signaling pathway. By inducing the degradation of MEK1/2, these compounds can overcome some of the limitations of traditional kinase inhibitors, such as acquired resistance. The high selectivity of this compound for MEK1/2, as demonstrated by proteomic studies, suggests a favorable safety profile.
Further research is needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in preclinical animal models. Additionally, exploring the potential of combining this compound with other targeted therapies could lead to more effective and durable anti-cancer responses. As of the latest available information, there are no registered clinical trials for this compound.
References
- 1. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: MS432 Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of MS432, a first-in-class, highly selective PROTAC (Proteolysis Targeting Chimera) degrader of MEK1 and MEK2. By leveraging the exquisite selectivity of its parent kinase inhibitor, mirdametinib (PD0325901), for MEK1/2, this compound directs these kinases for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document compiles available quantitative data, details relevant experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound's mechanism and selectivity.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of MEK1 and MEK2, key components of the RAS/MAPK signaling pathway. It consists of the potent and selective MEK1/2 inhibitor mirdametinib (PD0325901) linked to a ligand for the VHL E3 ubiquitin ligase. This design allows this compound to recruit MEK1/2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The targeted degradation of MEK1/2 offers a distinct therapeutic modality compared to traditional enzymatic inhibition, potentially leading to a more profound and durable pathway inhibition.
Target Selectivity Profile of this compound (based on Mirdametinib/PD0325901)
The kinase-binding selectivity of this compound is primarily determined by its "warhead," the MEK1/2 inhibitor mirdametinib (PD0325901). An extensive kinase screen of mirdametinib against a panel of over 300 kinases has demonstrated its high selectivity for MEK1. The following table summarizes the inhibitory activity of mirdametinib against a broad range of kinases.
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Assay Type |
| MAP2K1 (MEK1) | 100 | 16 | Radiometric Kinase Assay |
| MAP2K2 (MEK2) | 100 | 45 | Radiometric Kinase Assay |
| AAK1 | 14 | >10,000 | Radiometric Kinase Assay |
| ABL1 | 11 | >10,000 | Radiometric Kinase Assay |
| ABL1 (E255K) | 12 | >10,000 | Radiometric Kinase Assay |
| ABL1 (Q252H) | 12 | >10,000 | Radiometric Kinase Assay |
| ABL1 (T315I) | 15 | >10,000 | Radiometric Kinase Assay |
| ABL2 | 11 | >10,000 | Radiometric Kinase Assay |
| ACVR1 | 14 | >10,000 | Radiometric Kinase Assay |
| ACVR1B | 12 | >10,000 | Radiometric Kinase Assay |
| ACVR2A | 13 | >10,000 | Radiometric Kinase Assay |
| ACVR2B | 14 | >10,000 | Radiometric Kinase Assay |
| ... | ... | >10,000 | Radiometric Kinase Assay |
(Note: The full kinase panel data is extensive. The table above presents a selection of key targets to illustrate the high selectivity for MEK1/2. For the majority of the other kinases tested, the inhibition was less than 20% at a 1 µM concentration, indicating a lack of significant off-target activity.)
Quantitative Degradation Data for this compound
As a PROTAC degrader, the efficacy of this compound is measured by its ability to induce the degradation of its target proteins. This is typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| COLO 205 | MEK1 | 18 ± 7 | Not Reported |
| COLO 205 | MEK2 | 11 ± 2 | Not Reported |
| UACC257 | MEK1 | 56 ± 25 | Not Reported |
| UACC257 | MEK2 | 27 ± 19 | Not Reported |
| HT29 | MEK1 | 31 | Not Reported |
| HT29 | MEK2 | 17 | Not Reported |
Experimental Protocols
Radiometric Kinase Assay for Selectivity Profiling
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a panel of kinases.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., mirdametinib)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Add scintillation fluid to each well of the dried filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for PROTAC-Mediated Protein Degradation (DC50 Determination)
This protocol describes the determination of the DC50 value for a PROTAC degrader like this compound.
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line of interest (e.g., COLO 205)
-
Cell culture medium and supplements
-
Test PROTAC (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-MEK1, anti-MEK2) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Visualizations
Caption: Mechanism of action of this compound as a VHL-recruiting PROTAC for MEK1/2 degradation.
Caption: General experimental workflow for determining the target selectivity profile of a PROTAC.
In Vivo Efficacy of OK-432: A Technical Guide
Disclaimer: Initial searches for a compound designated "MS432" did not yield any specific results. The following technical guide is based on the strong assumption that the intended subject of inquiry is the well-documented immunotherapeutic agent OK-432 (Picibanil), a penicillin-inactivated and lyophilized preparation of the Su strain of Streptococcus pyogenes.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vivo efficacy studies of OK-432, including experimental methodologies and elucidated mechanisms of action.
Quantitative Data Summary
The available literature on OK-432 often focuses on qualitative outcomes and mechanistic studies rather than extensive, directly comparable quantitative efficacy data in standardized tables. However, the key findings from representative preclinical studies are summarized below.
| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Readout | Outcome |
| C3H/He Mice | Methylcholanthrene-induced fibrosarcoma | Daily administration for 7 days post-tumor inoculation | Tumor Growth | Significant reduction in tumor growth compared to untreated controls.[1] |
| C3H/He Mice (Splenectomized) | Methylcholanthrene-induced fibrosarcoma | Daily administration for 7 days post-tumor inoculation | Tumor Growth | Failure to respond to OK-432 immunotherapy, indicating the spleen's critical role.[1] |
Experimental Protocols
The following section details the methodologies employed in key in vivo experiments to evaluate the efficacy and mechanism of action of OK-432.
Tumor Growth Inhibition Studies
This protocol outlines a typical experiment to assess the direct impact of OK-432 on tumor progression in a murine model.
-
Animal Model: C3H/He mice are commonly used due to their robust immune response.[1]
-
Tumor Inoculation: Mice are subcutaneously injected with a suspension of tumor cells, such as methylcholanthrene-induced fibrosarcoma cells, at a concentration of 1 x 10^5 cells.[1]
-
Treatment Groups:
-
Control Group: Mice receive a sham treatment (e.g., saline).
-
OK-432 Group: Mice are administered OK-432.
-
Splenectomized Group: A cohort of mice undergoes splenectomy prior to tumor inoculation and OK-432 treatment to investigate the role of the spleen.[1]
-
-
Drug Administration: OK-432 is administered daily for a defined period, typically seven days, starting from the day of tumor inoculation.[1]
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. The results are then compared between the different treatment groups.
Winn Assay for Immune Effector Cell Characterization
The Winn assay is employed to determine the specific immune cell populations responsible for the anti-tumor effects of OK-432.
-
Effector Cell Preparation: Spleen cells are harvested from tumor-bearing mice that have been treated with OK-432 for seven days.[1]
-
Cell Treatment (for characterization):
-
Tumor Challenge: The treated and untreated spleen cells are mixed with fresh tumor cells and injected subcutaneously into naive recipient mice.
-
Analysis: Tumor growth in the recipient mice is monitored. A reduction in tumor growth indicates the anti-tumor activity of the transferred spleen cells. The abrogation of this effect after T-cell depletion or irradiation points to the involvement of cytotoxic T cells.[1]
Visualizations
Experimental Workflow
Caption: High-level experimental workflows for in vivo studies of OK-432.
Signaling Pathway of OK-432 Anti-Tumor Activity
Caption: Simplified signaling pathway of OK-432's anti-tumor effect.
References
The Role of the PRMT5 Degrader MS4322 in Colorectal Cancer and Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical oncogenic driver in a variety of malignancies, including colorectal cancer and melanoma. Its overexpression is frequently correlated with poor prognosis, making it an attractive therapeutic target. This technical guide provides an in-depth overview of MS4322, a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5. We will explore its mechanism of action, summarize available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PRMT5 degradation in oncology.
Introduction to PRMT5 and the PROTAC Degrader MS4322
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. Through these modifications, PRMT5 regulates a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. In cancer, the dysregulation of PRMT5 activity contributes to uncontrolled cell proliferation, evasion of apoptosis, and immune escape.
Given its pivotal role in tumorigenesis, significant efforts have been directed towards developing PRMT5 inhibitors. However, traditional small molecule inhibitors can be limited by challenges such as the need for sustained target occupancy and the potential for off-target effects. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.
MS4322 (also known as YS43-22) is a novel PROTAC that specifically targets PRMT5 for degradation. It consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome. This approach not only ablates the enzymatic activity of PRMT5 but also eliminates its scaffolding functions, offering a potentially more profound and durable anti-cancer effect.
Quantitative Data for MS4322 and PRMT5 Inhibitors
The following tables summarize the available quantitative data for MS4322 and other relevant PRMT5 inhibitors. While specific data for MS4322 in colorectal cancer and melanoma cell lines is limited in the public domain, the provided information from other cancer cell lines offers a valuable benchmark for its activity.
Table 1: In Vitro Activity of MS4322
| Compound | Parameter | Cell Line | Value | Reference |
| MS4322 | IC50 (PRMT5 Methyltransferase Activity) | Biochemical Assay | 18 nM | [1] |
| MS4322 | DC50 (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 1.1 µM | [1] |
| MS4322 | Dmax (Maximum Degradation) | MCF-7 (Breast Cancer) | 74% | [1] |
Table 2: In Vitro Activity of Other PRMT5 Inhibitors in Colorectal Cancer and Melanoma Cell Lines
| Compound | Parameter | Cell Line | Value | Reference |
| GSK591 | IC50 (Cell Viability) | HCT116 (Colorectal Cancer) | Not explicitly stated, but significant reduction in viability at concentrations >1 µM | [1] |
| EPZ015666 | Methylation Inhibition | A375 (Melanoma) | ~50% decrease in IFI16 methylation | [2] |
| Unnamed PRMT5i | IC50 (Cell Viability) | HCT116 (Colorectal Cancer) | Not explicitly stated, but dose-dependent decrease | [3] |
Table 3: In Vivo Efficacy of a TOPK Inhibitor in Colorectal Cancer Xenograft Models (for reference)
| Compound | Treatment | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| 9g (TOPK inhibitor) | 10 mg/kg, oral, daily | HCT-15 | 42.1% | [4] |
| 9g (TOPK inhibitor) | 15 mg/kg, oral, daily | HCT-15 | 78.8% | [4] |
| 9g (TOPK inhibitor) | 10 mg/kg, oral, daily | SW620 | 72.1% | [4] |
| 9g (TOPK inhibitor) | 15 mg/kg, oral, daily | SW620 | 79.7% | [4] |
Signaling Pathways Involving PRMT5
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by PRMT5 in colorectal cancer and melanoma, as well as the mechanism of action of MS4322.
Mechanism of Action of MS4322 (PROTAC)
Caption: Mechanism of MS4322-induced PRMT5 degradation.
PRMT5 in Melanoma: cGAS/STING Pathway Regulation
Caption: PRMT5-mediated immune evasion in melanoma.
PRMT5 in Colorectal Cancer: EGFR/Akt/GSK3β Pathway
Caption: PRMT5 regulation of the EGFR/Akt/GSK3β pathway in colorectal cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of MS4322 and PRMT5 inhibition in colorectal cancer and melanoma research.
Western Blotting for PRMT5 Degradation
Objective: To determine the extent of MS4322-induced PRMT5 protein degradation in cancer cell lines.
Materials:
-
Colorectal cancer (e.g., HCT116, SW480) or melanoma (e.g., A375) cell lines
-
MS4322 (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PRMT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MS4322 or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein lysates to equal concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagents.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PRMT5 signal to the loading control.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the effect of MS4322 on the viability and proliferation of cancer cell lines.
Materials:
-
Colorectal cancer or melanoma cell lines
-
MS4322 (and vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MS4322 or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of MS4322 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Colorectal cancer or melanoma cell lines
-
Matrigel (optional)
-
MS4322 (formulated for in vivo administration)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer MS4322 or vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Conclusion
The PRMT5 degrader, MS4322, represents a promising therapeutic strategy for cancers dependent on PRMT5 activity, including colorectal cancer and melanoma. By inducing the degradation of PRMT5, MS4322 can disrupt key oncogenic signaling pathways and potentially overcome the limitations of traditional inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the preclinical and clinical development of MS4322 and other PRMT5-targeting therapies. Further investigation is warranted to determine the specific efficacy of MS4322 in colorectal cancer and melanoma models and to identify predictive biomarkers for patient stratification.
References
- 1. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MS432 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS432 is a first-in-class, potent, and selective heterobifunctional small-molecule degrader targeting the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). It operates through a proteolysis-targeting chimera (PROTAC) mechanism, recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2.[1][2] This targeted degradation of MEK1/2 effectively inhibits the downstream signaling of the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various human cancers.[2][3] Consequently, this compound has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those with BRAF mutations.[3]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, target protein degradation, and downstream signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) - MEK1 | DC50 (nM) - MEK2 | GI50 (nM) |
| HT29 | Colorectal Carcinoma | 31 | 17 | 30 - 200 |
| COLO 205 | Colorectal Adenocarcinoma | 18 ± 7 | 11 ± 2 | 30 |
| SK-MEL-28 | Malignant Melanoma | - | - | 30 - 200 |
| UACC257 | Malignant Melanoma | 56 ± 25 | 27 ± 19 | - |
| Capan-1 | Pancreatic Adenocarcinoma | - | - | 1500 |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration after 72 hours of treatment. Data compiled from multiple sources.[1][4]
Signaling Pathway
The primary mechanism of action for this compound involves the targeted degradation of MEK1/2 proteins, which are central components of the MAPK/ERK signaling cascade. By recruiting the VHL E3 ligase, this compound flags MEK1/2 for destruction by the proteasome, thereby blocking the phosphorylation and activation of ERK1/2. This disruption of the signaling pathway ultimately leads to the inhibition of cancer cell proliferation.
References
MS432 Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MS432 in mice, based on available preclinical data. The included protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profiles of this novel MEK1/2 degrader.
Summary of Quantitative Data
The following tables summarize the available quantitative data for this compound administration in mice.
| Pharmacokinetic Parameters (Single Dose) | |
| Mouse Strain | Male Swiss Albino |
| Dosage | 50 mg/kg |
| Administration Route | Oral (assumed) |
| Maximum Plasma Concentration (Cmax) | 1,400 nM |
| Time to Cmax (Tmax) | 0.5 hours |
| Plasma Concentration at 8 hours | 710 nM |
Mechanism of Action: MEK1/2 Degradation
This compound is a first-in-class, potent, and selective heterobifunctional small-molecule degrader of Mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2)[1]. It functions as a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1]. By bringing MEK1/2 into proximity with the E3 ligase, this compound induces the polyubiquitination of MEK1/2, targeting them for subsequent degradation by the proteasome. This degradation of MEK1/2 proteins blocks their ability to phosphorylate their downstream target, Extracellular signal-regulated kinase (ERK), thereby inhibiting the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
Caption: this compound induces the degradation of MEK1/2 via the ubiquitin-proteasome system.
Experimental Protocols
The following are generalized protocols for the administration of this compound to mice. The specific details of the experimental design, including the choice of mouse strain, tumor model, and endpoint analysis, should be determined by the researcher.
Protocol 1: Oral Gavage Administration for Pharmacokinetic Studies
This protocol is based on the reported pharmacokinetic analysis of this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water, to be optimized by the researcher)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal balance
-
Male Swiss Albino mice (or other appropriate strain)
Procedure:
-
Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. Ensure free access to food and water.
-
Formulation Preparation: Prepare the this compound formulation by suspending the required amount of the compound in the chosen vehicle to achieve the desired final concentration for a 50 mg/kg dosage. The volume to be administered should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).
-
Dosing:
-
Weigh each mouse accurately before dosing.
-
Gently restrain the mouse.
-
Measure the calculated volume of the this compound formulation into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) for pharmacokinetic analysis.
Protocol 2: Intraperitoneal (IP) Injection for Efficacy Studies
While oral administration data is available, IP injection is a common route for preclinical efficacy studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile PBS, DMSO/saline mixture, to be optimized)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
Procedure:
-
Animal and Tumor Model Preparation: Acclimate animals and establish tumors according to the specific experimental model.
-
Formulation Preparation: Prepare a sterile formulation of this compound in the chosen vehicle.
-
Dosing:
-
Weigh each mouse.
-
Restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle into the intraperitoneal cavity in one of the lower quadrants, avoiding the midline.
-
Inject the calculated volume of the this compound formulation.
-
-
Monitoring and Endpoint Analysis: Monitor tumor growth and animal health regularly. Conduct endpoint analysis as defined by the study protocol.
Protocol 3: Intravenous (IV) Injection for Rapid Distribution Studies
IV injection can be used to achieve rapid and complete bioavailability.
Materials:
-
This compound
-
Sterile, injectable-grade vehicle
-
Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge)
-
Mouse restrainer or warming device for tail vein dilation
Procedure:
-
Animal Preparation: Acclimate animals as previously described.
-
Formulation Preparation: Prepare a sterile, clear solution of this compound suitable for intravenous injection.
-
Dosing:
-
Weigh the mouse.
-
Place the mouse in a restrainer and warm the tail to dilate the lateral tail veins.
-
Insert the needle into a lateral tail vein and slowly inject the this compound solution.
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.
Caption: A generalized workflow for in vivo studies of this compound in mice.
References
Application Notes and Protocols: Western Blot Analysis of MEK1/2 Degradation by MS432
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) are crucial dual-specificity protein kinases that serve as central nodes in the RAS-RAF-MEK-ERK signaling pathway. This pathway is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Hyperactivation of the ERK signaling cascade, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of approximately 30% of human cancers.[1] Consequently, MEK1/2 have emerged as significant therapeutic targets in oncology.
MS432 is a first-in-class, highly selective heterobifunctional small-molecule degrader of MEK1 and MEK2.[1][2][3][4] It functions as a Proteolysis-Targeting Chimera (PROTAC), a technology designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[2] this compound achieves this by simultaneously binding to MEK1/2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MEK1/2.[1][3][4] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating both the enzymatic and non-catalytic functions of the target protein. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound-mediated MEK1/2 degradation using Western blotting and associated assays.
Signaling Pathways and Mechanisms
To understand the impact of this compound, it is essential to visualize the signaling pathway it targets and its mechanism of action.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
This compound induces the degradation of MEK1/2 through the ubiquitin-proteasome system. This process involves the formation of a ternary complex between MEK1/2, this compound, and the VHL E3 ligase.
Caption: Mechanism of this compound-induced MEK1/2 degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro experiments. The following tables summarize the degradation potency (DC₅₀) and growth inhibition (GI₅₀) of this compound in different cancer cell lines.
Table 1: MEK1/2 Degradation Potency (DC₅₀) of this compound
| Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) |
| HT29 | 31 | 17 |
| COLO 205 | 18 ± 7 | 11 ± 2 |
| UACC257 | 56 ± 25 | 27 ± 19 |
Data sourced from MedchemExpress and other publications.[5]
Table 2: Anti-proliferative Activity (GI₅₀) of this compound (72-hour treatment)
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HT-29 | Colorectal Cancer | 30 - 200 |
| SK-MEL-28 | Melanoma | 30 - 200 |
| COLO 205 | Colorectal Cancer | 30 |
| UACC-257 | Melanoma | 30 - 200 |
| Capan-1 | Pancreatic Cancer | 1500 |
Data sourced from MedchemExpress and bioRxiv.[5][6]
Experimental Protocols
Detailed protocols for key experiments are provided below.
Protocol 1: Western Blot Analysis of this compound-Mediated MEK1/2 Degradation
This protocol outlines the steps to assess the degradation of MEK1/2 and the downstream signaling effects in cultured cells treated with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying MEK Inhibitor Resistance with MS4322, a PRMT5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to MEK inhibitors presents a significant challenge in cancer therapy. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes RAS, RAF, MEK, and ERK, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. While MEK inhibitors have shown efficacy in tumors with activating mutations in this pathway, resistance mechanisms often emerge, limiting their long-term effectiveness.
Recent research has highlighted the role of Protein Arginine Methyltransferase 5 (PRMT5) in regulating the MAPK/ERK signaling pathway. PRMT5 is a type II arginine methyltransferase that has been shown to modulate the activity of key components of this cascade. This has led to the hypothesis that inhibiting or degrading PRMT5 could be a novel strategy to overcome acquired resistance to MEK inhibitors.
This document provides detailed application notes and protocols for utilizing MS4322 , a first-in-class PROTAC (Proteolysis Targeting Chimera) that induces the degradation of PRMT5, to study and potentially circumvent MEK inhibitor resistance in cancer cell lines.
MS4322: A Potent PRMT5 Degrader
MS4322 is a chemical probe that functions as a potent and selective degrader of PRMT5. As a PROTAC, it consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the PRMT5 protein. In addition to its degradation activity, MS4322 also possesses intrinsic PRMT5 methyltransferase inhibitory activity.
Quantitative Data for MS4322
The following table summarizes the key in vitro and in vivo properties of MS4322 based on available data.
| Parameter | Cell Line / Condition | Value | Reference |
| PRMT5 Inhibition (IC50) | Biochemical Assay | 18 nM | [1] |
| PRMT5 Degradation (DC50) | MCF-7 cells | 1.1 µM | [2] |
| Maximal PRMT5 Degradation (Dmax) | MCF-7 cells | 74% | [2] |
| Anti-proliferative Activity | HeLa, A549, A172, Jurkat cells | Effective at 5 µM (6 days) | [2] |
| In Vivo Pharmacokinetics | Male Swiss albino mice (150 mg/kg, i.p.) | Peak plasma concentration (Cmax): 14 µM at 2 hours. Plasma concentration > 100 nM at 12 hours. | [2] |
Signaling Pathway: The Role of PRMT5 in MAPK Signaling and MEK Inhibitor Resistance
PRMT5 has been shown to regulate the ERK1/2 signaling pathway by methylating and modulating the activity of upstream components like CRAF[3]. By degrading PRMT5, MS4322 can alter the signaling flux through the MAPK pathway. In the context of MEK inhibitor resistance, where reactivation of the ERK pathway is a common escape mechanism, degrading PRMT5 may restore sensitivity to MEK inhibition.
Experimental Protocols
The following protocols provide a framework for investigating the potential of MS4322 to overcome acquired resistance to MEK inhibitors.
Generation of MEK Inhibitor-Resistant Cancer Cell Lines
Objective: To develop cell line models of acquired resistance to a specific MEK inhibitor (e.g., trametinib, selumetinib).
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HT-29 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MEK inhibitor (e.g., Trametinib)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the IC50 of the MEK inhibitor for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initiate the resistance induction by culturing the parental cells in their complete medium containing the MEK inhibitor at a concentration equal to the IC10-IC20.
-
Continuously culture the cells in the presence of the MEK inhibitor. The media should be replaced with fresh media containing the inhibitor every 3-4 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the MEK inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration step, allow the cells to recover and resume proliferation before the next increase. This process can take several months.
-
The resistant cell line is established when it can proliferate in a concentration of the MEK inhibitor that is significantly higher (e.g., >10-fold IC50) than the parental line.
-
Periodically confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental line.
-
Cryopreserve stocks of the resistant cell line at various passages.
Evaluating the Efficacy of MS4322 in MEK Inhibitor-Resistant Cells
Objective: To determine if MS4322 can restore sensitivity to MEK inhibitors in the resistant cell line.
Materials:
-
Parental and MEK inhibitor-resistant cell lines
-
MS4322
-
MEK inhibitor
-
DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed both parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a dose-response matrix of the MEK inhibitor and MS4322. This should include single-agent titrations and combination treatments at various concentrations.
-
Treat the cells with the drug combinations for 72-96 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 values for the MEK inhibitor in the presence and absence of a fixed concentration of MS4322 in both parental and resistant cell lines.
-
Analyze the data for synergy using a suitable model (e.g., Bliss independence or Chou-Talalay method). A synergistic effect is observed if the combination is more effective than the additive effect of the individual drugs.
Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of MS4322, alone and in combination with a MEK inhibitor, on the MAPK signaling pathway.
Materials:
-
Parental and resistant cells
-
MS4322
-
MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate and imaging system
Protocol:
-
Seed parental and resistant cells in 6-well plates and treat with the MEK inhibitor, MS4322, or the combination for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies of interest overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein levels and phosphorylation status. A reduction in PRMT5 levels upon MS4322 treatment and a sustained suppression of p-ERK in the combination treatment in resistant cells would be indicative of efficacy.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MS4322 in combination with a MEK inhibitor in a mouse xenograft model of MEK inhibitor resistance.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MEK inhibitor-resistant cancer cells
-
MS4322 (formulated for in vivo use)
-
MEK inhibitor (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject the MEK inhibitor-resistant cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
MS4322 alone
-
MEK inhibitor alone
-
MS4322 + MEK inhibitor combination
-
-
Administer the treatments according to a predetermined schedule (e.g., daily or every other day).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze the tumor growth inhibition data to determine the efficacy of the combination treatment compared to the single agents.
Expected Outcomes and Interpretation
-
Restored Sensitivity: A significant decrease in the IC50 of the MEK inhibitor in the resistant cell line when combined with MS4322 would indicate a reversal of resistance.
-
Synergistic Activity: Synergy analysis showing that the combination of MS4322 and the MEK inhibitor is more effective than the sum of their individual effects would provide a strong rationale for this combination therapy.
-
Pathway Modulation: Western blot analysis should confirm the degradation of PRMT5 by MS4322 and demonstrate that the combination treatment effectively suppresses the reactivation of the ERK pathway (as measured by p-ERK levels) in resistant cells.
-
In Vivo Efficacy: In the xenograft model, the combination of MS4322 and the MEK inhibitor is expected to result in greater tumor growth inhibition compared to either agent alone, demonstrating the potential clinical utility of this therapeutic strategy.
Conclusion
The use of the PRMT5 degrader MS4322 presents a promising and innovative approach to investigate and potentially overcome acquired resistance to MEK inhibitors. The protocols outlined in this document provide a comprehensive framework for researchers to explore the synergistic potential of combining PRMT5 degradation with MEK inhibition. The successful application of these methods will contribute to a deeper understanding of MEK inhibitor resistance mechanisms and may pave the way for novel combination therapies for cancer patients.
References
- 1. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for MS432-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS432 is a potent and selective heterobifunctional degrader that targets Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2 for degradation.[1] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by hijacking the ubiquitin-proteasome system. It consists of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation (MEK-MS432-VHL) leads to the polyubiquitination of MEK1/2, marking them for subsequent degradation by the proteasome. The degradation of MEK1/2 effectively inhibits the downstream signaling of the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed protocols for its application in targeted protein degradation studies.
Mechanism of Action
This compound is a first-in-class degrader of MEK1/2.[1] It is designed based on the MEK1/2 inhibitor PD0325901, which is connected via a linker to a VHL E3 ligase ligand. By inducing the proximity of MEK1/2 and VHL, this compound facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target proteins, MEK1 and MEK2. This polyubiquitination event serves as a signal for the 26S proteasome to recognize and degrade the MEK1/2 proteins, thereby reducing their cellular levels and blocking downstream signaling through ERK.
Caption: Mechanism of this compound-mediated MEK1/2 degradation.
Data Presentation
Degradation Efficiency of this compound
| Cell Line | Target | DC50 (nM) | Dmax (%) | Incubation Time (h) | Reference |
| HT29 (CRC) | MEK1 | 31 | Not Reported | Not Reported | [1] |
| HT29 (CRC) | MEK2 | 17 | Not Reported | Not Reported | [1] |
| COLO 205 (CRC) | MEK1 | 18 ± 7 | Not Reported | Not Reported | [1] |
| COLO 205 (CRC) | MEK2 | 11 ± 2 | Not Reported | Not Reported | [1] |
| UACC257 (Melanoma) | MEK1 | 56 ± 25 | Not Reported | Not Reported | [1] |
| UACC257 (Melanoma) | MEK2 | 27 ± 19 | Not Reported | Not Reported | [1] |
CRC: Colorectal Cancer
Antiproliferative Activity of this compound
| Cell Line | GI50 (nM) | Incubation Time (h) | Reference |
| HT-29 (CRC) | 30 - 200 | 72 | [1] |
| SK-MEL-28 (Melanoma) | 30 - 200 | 72 | [1] |
| COLO 205 (CRC) | 30 - 200 | 72 | [1] |
| UACC257 (Melanoma) | 30 - 200 | 72 | [1] |
Binding Affinities
Signaling Pathway
This compound targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a hallmark of many cancers. By degrading MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream cellular processes that drive cancer progression.
References
Application Notes and Protocols for Combination Cancer Therapies
A-Note on "MS432": An initial search for a specific anticancer agent designated "this compound" did not yield information on a compound with this identifier. The following application notes and protocols are therefore provided as a comprehensive guide to the principles and practices of evaluating combination cancer therapies. This document is intended for researchers, scientists, and drug development professionals and can be adapted for the study of specific agents once their individual characteristics are known.
Introduction to Combination Cancer Therapy
The treatment of cancer is increasingly moving away from monotherapy and towards the use of combination therapies.[1] This strategic approach involves the simultaneous or sequential administration of multiple therapeutic agents. The fundamental rationale behind this is to attack the cancer through different mechanisms, which can lead to improved efficacy, overcome or delay the development of drug resistance, and potentially reduce side effects by allowing for lower doses of individual agents.[1][2]
Combination strategies can involve a variety of treatment modalities, including:
-
Chemotherapy: The use of cytotoxic drugs to kill rapidly dividing cancer cells.[3]
-
Targeted Therapy: Drugs that interfere with specific molecules (targets) involved in the growth, progression, and spread of cancer.[4]
-
Immunotherapy: Treatments that harness the patient's own immune system to fight cancer.[5]
-
Radiotherapy: The use of high-energy radiation to kill cancer cells and shrink tumors.[6]
The success of a combination therapy is often dependent on a synergistic or additive interaction between the agents, where the combined effect is greater than the sum of the individual effects.[7]
Data Presentation: Evaluating Combination Efficacy
Quantitative assessment is crucial for determining the effectiveness of a combination therapy. The following tables provide illustrative examples of preclinical data for different combination strategies.
Combination of Targeted Therapy and Chemotherapy
-
Agent A: A hypothetical inhibitor of a key signaling pathway (e.g., PI3K/AKT/mTOR).
-
Agent B: A standard-of-care chemotherapeutic agent (e.g., Paclitaxel).
| Treatment Group | Cell Line | IC50 (nM) | Tumor Growth Inhibition (TGI) in Xenograft Model (%) |
| Agent A | Cancer Cell Line X | 50 | 40 |
| Agent B | Cancer Cell Line X | 10 | 35 |
| Agent A + Agent B | Cancer Cell Line X | 5 (CI < 1) | 85 |
CI: Combination Index. A CI value of < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.
Combination of Two Targeted Therapies
-
Agent C: A hypothetical inhibitor of the MAPK/ERK pathway.
-
Agent D: A hypothetical inhibitor of a cell cycle checkpoint (e.g., a CDK4/6 inhibitor).
| Treatment Group | Cell Line | Apoptosis Rate (% of cells) | In Vivo Tumor Regression Rate (%) |
| Agent C | Cancer Cell Line Y | 15 | 30 |
| Agent D | Cancer Cell Line Y | 10 | 25 |
| Agent C + Agent D | Cancer Cell Line Y | 45 | 70 |
Combination of Immunotherapy and Targeted Therapy
-
Agent E: An immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
Agent F: A targeted agent that may enhance immune response.
| Treatment Group | Syngeneic Mouse Model | Median Overall Survival (days) | Tumor-Infiltrating Lymphocytes (TILs) (% of CD8+ T cells) |
| Vehicle Control | Mouse Model Z | 20 | 5 |
| Agent E | Mouse Model Z | 35 | 15 |
| Agent F | Mouse Model Z | 25 | 8 |
| Agent E + Agent F | Mouse Model Z | 60 | 40 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of combination cancer therapies.
Protocol for In Vitro Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Therapeutic agents (Agent A and Agent B)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of Agent A and Agent B.
-
Create a dilution series for each agent.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of Agent A and Agent B, both alone and in combination.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol for Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the effects of a combination therapy.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Therapeutic agents
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-AKT, total AKT, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the therapeutic agents (single and combination) for a predetermined time.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein expression levels.
-
Protocol for In Vivo Xenograft/Syngeneic Mouse Model Study
This protocol is for evaluating the anti-tumor efficacy of a combination therapy in a living organism.
Materials:
-
Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
Cancer cells (human for xenografts, murine for syngeneic)
-
Therapeutic agents formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a specified size, randomize the mice into treatment groups (Vehicle, Agent A, Agent B, Agent A + Agent B).
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule, dose, and route of administration.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the mice.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined duration.
-
Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy between groups.
-
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of PI3K/mTOR and MAPK/ERK pathways.
Experimental Workflow Diagram
Caption: Preclinical workflow for combination therapy evaluation.
Drug Interaction Logic Diagram
Caption: Conceptual overview of drug interaction types.
References
- 1. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
- 2. Combination Chemotherapy: History, Benefits, and Risks [verywellhealth.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. Defining principles of combination drug mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo models in cancer research | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Pharmacokinetic Analysis of MS432 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS432 is a first-in-class, potent, and selective heterobifunctional small molecule degrader targeting the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the MEK1/2 proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation offers a novel therapeutic strategy for diseases driven by the MAPK/ERK signaling pathway. Understanding the pharmacokinetic (PK) profile of this compound is crucial for its preclinical and clinical development. This document provides a summary of the available pharmacokinetic data for this compound in animal models, detailed experimental protocols for conducting such studies, and a description of the underlying mechanism of action.
Pharmacokinetic Profile of this compound
A preliminary pharmacokinetic study of this compound has been conducted in male Swiss Albino mice. The available data demonstrates that this compound exhibits good plasma exposure.[1]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dose | Route of Administration |
| Cmax | 1,400 nM | Male Swiss Albino Mice | 50 mg/kg | Not Specified |
| Tmax | 0.5 hours | Male Swiss Albino Mice | 50 mg/kg | Not Specified |
| Plasma Concentration at 8h | 710 nM | Male Swiss Albino Mice | 50 mg/kg | Not Specified |
| Half-life (t½) | Data not available | - | - | - |
| Clearance (CL) | Data not available | - | - | - |
| Volume of Distribution (Vd) | Data not available | - | - | - |
| Bioavailability (F) | Data not available | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
The following are detailed, representative protocols for conducting pharmacokinetic analysis of PROTAC molecules like this compound in animal models. These are based on established methodologies and should be adapted based on specific experimental needs.
Animal Model and Husbandry
-
Species: Male Swiss Albino mice (or other relevant strain, e.g., CD-1, C57BL/6).
-
Age/Weight: 6-8 weeks old, weighing 20-25 g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Formulation and Dosing
-
Formulation: A common vehicle for PROTAC administration is a mixture of PEG-400, Tween 80, and DMSO in saline or water. A representative formulation is:
-
5% DMSO
-
10% PEG-400
-
5% Tween 80
-
80% Saline
-
-
Dose Preparation: this compound should be dissolved in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 5 mg/mL). The solution should be prepared fresh on the day of dosing.
-
Administration: The route of administration should be selected based on the intended clinical application and the compound's properties. Common routes for preclinical PK studies include:
-
Intravenous (IV) bolus: via the tail vein.
-
Oral (PO) gavage: using a feeding needle.
-
Intraperitoneal (IP) injection.
-
Blood Sampling
-
Time Points: A full pharmacokinetic profile requires blood collection at multiple time points. Representative time points are:
-
IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO/IP administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Method: Serial blood samples (approximately 25-50 µL) can be collected from the tail vein or saphenous vein. Terminal blood collection can be performed via cardiac puncture under anesthesia.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Quantification of this compound in plasma samples is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (a stable isotope-labeled version of this compound or a structurally similar compound) is added to the plasma, followed by a protein precipitating agent like acetonitrile. The sample is vortexed and centrifuged, and the supernatant is analyzed.
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of this compound in the unknown samples are then determined from this curve.
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC to induce the degradation of MEK1 and MEK2, which are central components of the MAPK/ERK signaling pathway.
Caption: Mechanism of this compound-induced MEK1/2 degradation.
The degradation of MEK1/2 by this compound disrupts the MAPK/ERK signaling cascade, which is often hyperactivated in various cancers.
Caption: this compound targets MEK1/2 in the MAPK/ERK signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the logical flow of an in vivo pharmacokinetic study for a compound like this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and MS432 Treatment for Targeting Protein X
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of functional genomics and drug discovery, the ability to specifically inhibit the function of a target protein is paramount. Two powerful and widely used techniques to achieve this are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the application of small molecule inhibitors. While both methods aim to reduce the activity of a target protein, they operate through fundamentally different mechanisms, each with its own set of advantages and disadvantages.
This document provides a detailed comparison of these two methodologies, using the hypothetical "Protein X," a kinase implicated in a cancer signaling pathway, as the target. We will compare the stable, long-term gene silencing achieved by lentiviral shRNA knockdown with the acute, reversible inhibition of protein activity by "MS432," a hypothetical selective small molecule inhibitor of Protein X.
1. Mechanisms of Action
Lentiviral shRNA Knockdown: This technique reduces the expression of the target protein at the genetic level. A lentiviral vector is used to deliver a DNA sequence encoding a short hairpin RNA (shRNA) into the target cells.[1] This sequence is integrated into the host cell's genome, ensuring its stable expression and propagation to daughter cells.[2] Once transcribed in the nucleus, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery.[1][3] The shRNA is cleaved by the Dicer enzyme into a small interfering RNA (siRNA), which is then loaded into the RNA-Induced Silencing Complex (RISC).[3][4] The guide strand of the siRNA within RISC directs the complex to the messenger RNA (mRNA) of Protein X, leading to its cleavage and subsequent degradation.[4] This prevents the translation of the mRNA into Protein X, resulting in a potent and long-lasting reduction of the protein's expression.
This compound Treatment: this compound represents a small molecule inhibitor designed to directly bind to Protein X and inhibit its enzymatic activity. As a kinase inhibitor, this compound would typically be an ATP-competitive inhibitor, binding to the ATP-binding pocket of Protein X's kinase domain. This occupation of the active site prevents the binding of ATP, thereby blocking the phosphorylation of Protein X's downstream substrates. Unlike shRNA knockdown, this compound does not affect the expression level of Protein X; it only inhibits its function. The effect of this compound is generally rapid and reversible upon removal of the compound.
Data Presentation: Comparative Analysis
The choice between lentiviral shRNA and a small molecule inhibitor depends heavily on the experimental goals. The following tables summarize the key characteristics and quantitative parameters of each approach.
Table 1: General Comparison of Lentiviral shRNA vs. This compound
| Feature | Lentiviral shRNA Knockdown | This compound (Small Molecule Inhibitor) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation[3] | Direct inhibition of protein (kinase) activity |
| Target Level | mRNA | Protein |
| Effect | Reduction in protein expression | Inhibition of protein function |
| Permanence | Stable and long-term (integration into genome)[2] | Transient and reversible |
| Time to Effect | Slow (days to weeks for selection and knockdown) | Rapid (minutes to hours) |
| Delivery | Viral transduction[1] | Direct addition to cell culture media |
| Dose-Dependence | Dependent on Multiplicity of Infection (MOI)[5] | Concentration-dependent |
| Technical Complexity | High (requires virus production and biosafety level 2 handling)[2][5] | Low |
Table 2: Quantitative Comparison of Efficacy and Specificity
| Parameter | Lentiviral shRNA Knockdown | This compound (Small Molecule Inhibitor) |
| Efficacy Metric | Percent knockdown of protein expression | IC50 (half-maximal inhibitory concentration)[6][7] |
| Typical Efficacy | 60-90% reduction in protein levels[4] | nM to µM range |
| Time to Max Effect | 4-7 days post-transduction and selection[5] | < 24 hours |
| Duration of Effect | Stable for the life of the cell line | Dependent on compound half-life and media changes |
| Specificity | Can have off-target effects due to seed region homology[3][8] | Can have off-target effects on other kinases with similar ATP-binding sites |
| Validation | qRT-PCR for mRNA levels, Western blot for protein levels[9] | In vitro kinase assays, Western blot for downstream substrate phosphorylation |
Table 3: Potential Off-Target Effects and Toxicity
| Issue | Lentiviral shRNA Knockdown | This compound (Small Molecule Inhibitor) |
| Off-Target Effects | Silencing of unintended mRNAs with partial sequence homology.[8] | Inhibition of other proteins, particularly homologous kinases. |
| Cellular Stress | Can saturate the endogenous RNAi machinery; potential for interferon response.[10] | Can induce cellular stress or toxicity at high concentrations. |
| Toxicity | Potential for insertional mutagenesis due to random genomic integration. | Dependent on the specific chemical properties of the compound. |
| Control Experiments | Non-targeting (scramble) shRNA control; multiple shRNAs targeting different sequences of the same gene.[4] | Vehicle control (e.g., DMSO); use of a structurally related but inactive compound. |
Visualizations: Pathways and Workflows
Signaling Pathways and Mechanisms of Inhibition
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_X [label="Protein X\n(Target Kinase)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Downstream [label="Downstream Effector\n(e.g., Transcription Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Exp [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibition points shRNA [label="shRNA\n(degrades mRNA)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(inhibits activity)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor; Receptor -> Protein_X; Protein_X -> Downstream; Downstream -> Gene_Exp;
shRNA -> Protein_X [arrowhead=T, color="#4285F4", style=dashed, label=" prevents synthesis"]; this compound -> Protein_X [arrowhead=T, color="#EA4335", style=dashed, label=" blocks function"]; } dot Caption: Intervention points of shRNA and this compound in a signaling pathway.
Experimental Workflow
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Protein X
This protocol describes the generation of stable cell lines with reduced expression of Protein X using lentiviral-delivered shRNA.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)[11]
-
Lentiviral transfer plasmid with shRNA targeting Protein X (and a non-targeting control) in a pLKO.1-puro backbone[9]
-
Transfection reagent (e.g., FuGENE 6)[11]
-
Target cancer cell line
-
Complete growth media
-
Polybrene[11]
-
Puromycin[11]
-
0.45 µm filters
Procedure:
Part A: Lentivirus Production (Day 1-4)
-
Day 1: Seed 1x10^6 HEK293T cells in a 6-well plate in antibiotic-free medium. Cells should be 70-80% confluent at the time of transfection.[9]
-
Day 2: In a sterile tube, prepare the transfection cocktail. For each well, combine 1 µg of the shRNA transfer plasmid, 1 µg of psPAX2, and 500 ng of pMD2.G.[11] Add transfection reagent according to the manufacturer's protocol. Incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.[9]
-
Day 3: After 12-16 hours, carefully replace the medium with fresh, complete growth medium.
-
Day 4: 48 hours post-transfection, harvest the lentivirus-containing supernatant. Filter it through a 0.45 µm filter to remove cell debris.[11] Aliquot and store at -80°C.
Part B: Transduction of Target Cells (Day 5-12)
-
Day 5: Seed your target cancer cell line in a 12-well plate so they are approximately 50% confluent on the day of infection.[12]
-
Day 6: Thaw the lentiviral supernatant. Add the virus to the cells along with polybrene to a final concentration of 5-8 µg/ml to enhance transduction efficiency.[11][12] It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal amount of virus.[5]
-
Incubate for 24 hours.
-
Day 7: Remove the virus-containing medium and replace it with fresh complete medium containing puromycin. The concentration of puromycin must be determined beforehand with a kill curve for your specific cell line (typically 2-10 µg/ml).[5][12]
-
Day 9-12: Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible and non-transduced cells are eliminated.[5]
-
Expand the puromycin-resistant colonies to establish a stable knockdown cell line.
Part C: Validation of Knockdown
-
qRT-PCR: Extract RNA from the stable cell line and a control cell line (transduced with non-targeting shRNA). Perform qRT-PCR to quantify the reduction in Protein X mRNA levels.
-
Western Blot: Lyse cells and perform a Western blot to confirm the reduction of Protein X protein levels.
Protocol 2: this compound (Small Molecule Inhibitor) Treatment
This protocol outlines the procedure for treating cells with the small molecule inhibitor this compound and assessing its effects.
Materials:
-
Target cancer cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete growth media
-
Plates for cell culture (e.g., 96-well for viability, 6-well for Western blot)
-
Reagents for downstream assays (e.g., cell viability reagent, lysis buffer, antibodies for Western blot)
Procedure:
Part A: Determining the IC50 (Dose-Response Curve)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add a cell viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.[7]
Part B: Assessing Inhibition of Signaling
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer with phosphatase and protease inhibitors.
-
Perform a Western blot to analyze the phosphorylation status of a known downstream substrate of Protein X. A successful inhibition will show a decrease in the phosphorylated substrate without a change in the total Protein X level.
Part C: Phenotypic Assays
-
Based on the IC50 and signaling data, choose appropriate concentrations of this compound for longer-term phenotypic assays (e.g., migration, invasion, colony formation).
-
Perform these assays according to standard protocols, ensuring to include a vehicle control in all experiments.
References
- 1. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 4. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development | Scilit [scilit.com]
- 9. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Lentiviral shRNA knockdown [bio-protocol.org]
- 12. scbt.com [scbt.com]
Application Notes and Protocols for Proteasome-Dependent Degradation Inducers
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information for a compound designated "MS432" that induces proteasome-dependent degradation. The designation may be an internal code, a novel unpublished compound, or an incorrect identifier.
The following application notes and protocols are provided as a representative example for a hypothetical molecule, Proteolysis-Inducing Molecule X (PIM-X) , which is designed to induce the proteasome-dependent degradation of a target protein, Onco-protein X (OPX) . The principles and methodologies described are based on established technologies for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).
Application Notes for PIM-X
Introduction
PIM-X is a novel heterobifunctional molecule designed to induce the selective degradation of Onco-protein X (OPX) through the ubiquitin-proteasome system.[1][2] By hijacking the cell's natural protein disposal machinery, PIM-X offers a powerful approach to downregulate OPX, a protein implicated in the progression of certain cancers. PIM-X consists of a ligand that binds to OPX and another ligand that recruits an E3 ubiquitin ligase, bringing the E3 ligase into close proximity with OPX.[3] This induced proximity leads to the polyubiquitination of OPX, marking it for degradation by the 26S proteasome.[4][5]
Mechanism of Action
The mechanism of PIM-X-induced degradation of OPX involves the formation of a ternary complex between OPX, PIM-X, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of OPX. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of OPX into small peptides.[1][4][5]
Applications
-
Cancer Research: PIM-X can be used as a tool to study the functional consequences of OPX depletion in cancer cell lines and animal models.
-
Drug Development: The principles underlying PIM-X can be applied to the development of novel therapeutics that target previously "undruggable" proteins.[2]
-
Target Validation: PIM-X provides a method for the rapid and specific knockdown of OPX, allowing for the validation of OPX as a therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative data for PIM-X in relevant in vitro assays.
Table 1: In Vitro Degradation of Onco-protein X (OPX)
| Cell Line | PIM-X Concentration (nM) | % OPX Degradation (at 24h) | DC50 (nM) |
| Cancer Cell Line A | 1 | 15 | 50 |
| 10 | 50 | ||
| 100 | 95 | ||
| 1000 | 98 | ||
| Cancer Cell Line B | 1 | 10 | 75 |
| 10 | 40 | ||
| 100 | 85 | ||
| 1000 | 92 |
Table 2: Selectivity Profile of PIM-X
| Protein | PIM-X Concentration (1 µM) | % Degradation (at 24h) |
| Onco-protein X (OPX) | 1000 | >95% |
| Kinase Y | 1000 | <5% |
| Transcription Factor Z | 1000 | <10% |
| Housekeeping Protein A | 1000 | <2% |
Experimental Protocols
Protocol 1: In Vitro Degradation of Onco-protein X (OPX) in Cultured Cells
1. Cell Culture and Seeding: a. Culture cancer cell lines (e.g., Cancer Cell Line A) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
2. Treatment with PIM-X: a. Prepare a stock solution of PIM-X in DMSO. b. Dilute the PIM-X stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). c. Remove the existing medium from the cells and replace it with the medium containing PIM-X. Include a vehicle control (DMSO).
3. Cell Lysis and Protein Quantification: a. After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
4. Western Blot Analysis: a. Normalize the protein concentrations of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with a primary antibody specific for OPX. d. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. e. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. f. Quantify the band intensities to determine the percentage of OPX degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation
1. Cell Treatment and Lysis: a. Treat cells with PIM-X (e.g., 100 nM) or vehicle control for a shorter duration (e.g., 4 hours) to capture the transient ternary complex. b. Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation: a. Incubate the cell lysates with an antibody against the E3 ligase recruited by PIM-X or against OPX, coupled to protein A/G beads.
3. Elution and Western Blotting: a. Wash the beads to remove non-specific binding. b. Elute the immunoprecipitated proteins. c. Analyze the eluates by Western blotting using antibodies against OPX and the E3 ligase to confirm their interaction in the presence of PIM-X.
Visualizations
Figure 1. Mechanism of PIM-X induced degradation of Onco-protein X.
Figure 2. Workflow for in vitro degradation assay.
References
- 1. Chemical Inducers of Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 3. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Navigating MS432 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with the MEK1/2 degrader, MS432.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a first-in-class, potent, and selective heterobifunctional small-molecule degrader that targets MEK1/2 for degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Like many PROTACs (Proteolysis Targeting Chimeras), this compound is a relatively large and complex molecule, which can contribute to poor aqueous solubility.[3][4] Insolubility can lead to challenges in preparing stock solutions, precipitation during experiments, and can ultimately affect the accuracy and reproducibility of experimental results.
Q2: My this compound powder won't dissolve properly in my chosen solvent. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Confirm the appropriate solvent: The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
-
Use high-quality, anhydrous DMSO: Water content in DMSO can significantly reduce the solubility of hydrophobic compounds. Use fresh, high-purity, anhydrous DMSO.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use a sonicator bath to break up any clumps of powder and enhance solubilization.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
If the compound still does not dissolve, it is possible that the solubility limit has been exceeded. Refer to the quantitative solubility data below and consider preparing a less concentrated stock solution.
Q3: My this compound solution precipitates when I dilute it into aqueous media for my cell-based assay. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue with poorly soluble compounds.[5] Here are some strategies to mitigate this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and can also promote precipitation.
-
Use a pre-warmed aqueous medium: Adding the DMSO stock to a warmed (e.g., 37°C) aqueous medium can help to keep the compound in solution.
-
Rapid mixing: Add the DMSO stock to the aqueous medium with rapid vortexing or stirring to ensure immediate and thorough mixing, which can prevent the formation of localized high concentrations that are prone to precipitation.
-
Stepwise dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.
-
Inclusion of a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Pluronic F-68, to the aqueous medium can help to maintain the solubility of the compound. However, the compatibility of any surfactant with your specific assay should be validated.
Q4: How should I store my this compound stock solution?
For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes available solubility data. Please note the significant discrepancy in the reported solubility in DMSO from different sources; it is therefore highly recommended to empirically determine the solubility limit for your specific application.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| This compound | DMSO | ≥ 2.5 mg/mL | ~2.32 mM | [2] |
| 260 mg/mL | ~241.62 mM | [6] | ||
| PD0325901 | DMSO | ≥24.1 mg/mL | ~50 mM | |
| (Parent MEK | Ethanol | ≥55.4 mg/mL | ~115 mM | |
| Inhibitor) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The actual weight of the compound and volume of DMSO should be adjusted based on the desired final concentration and the amount of material available.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Pre-weighing preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure that all the powder is at the bottom of the vial.
-
Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 10.76 mg of this compound (Molecular Weight: 1075.99 g/mol ).
-
Solvent addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a few minutes while continuing to mix.
-
-
Visual inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
This protocol describes a method for diluting a DMSO stock solution of this compound into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution (optional but recommended): To minimize the amount of DMSO added directly to the final culture volume, first prepare an intermediate dilution of the this compound stock in pre-warmed medium. For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution.
-
Final dilution:
-
Add the required volume of the intermediate this compound solution to the final volume of pre-warmed cell culture medium.
-
Immediately after adding the this compound solution, vortex the mixture gently but thoroughly to ensure rapid and even dispersion.
-
-
Final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Application to cells: Use the freshly prepared this compound-containing medium to treat your cells as required by your experimental design.
Visualizations
This compound Mechanism of Action: MEK1/2 Degradation
Caption: Workflow of this compound-mediated MEK1/2 degradation.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
MS432 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the MEK1/2 degrader, MS432, and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the kinases MEK1 and MEK2. It functions by simultaneously binding to MEK1/2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of MEK1/2, marking it for degradation by the proteasome. This "event-driven" mechanism allows for a catalytic mode of action, where a single this compound molecule can induce the degradation of multiple MEK1/2 proteins.[1]
Q2: What are off-target effects in the context of this compound?
Off-target effects of this compound refer to the unintended degradation or inhibition of proteins other than MEK1 and MEK2.[2] These effects can arise from several factors, including:
-
Binding of the MEK1/2-targeting portion of this compound to other kinases or proteins.
-
Binding of the E3 ligase-recruiting portion to other cellular components.
-
Formation of unintended ternary complexes with proteins other than MEK1/2.
These off-target activities can lead to unexpected cellular phenotypes and confound experimental results.
Q3: Is this compound known to have specific off-target effects?
Currently, there is limited publicly available data detailing specific off-target proteins of this compound. It is generally described as a highly selective degrader. However, as with any small molecule, the potential for off-target effects cannot be entirely dismissed and should be empirically evaluated in your specific experimental system.
Q4: Why is it crucial to assess for off-target effects when using this compound?
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or inconsistent phenotype observed after this compound treatment.
An unexpected phenotype could be an indication of off-target activity. The following steps will help you dissect the observed effects.
Step 1: Confirm On-Target Engagement and Degradation
Before investigating off-targets, it is essential to confirm that this compound is engaging and degrading its intended targets, MEK1 and MEK2, in your experimental system.
-
Western Blotting: This is the most direct method to confirm the degradation of MEK1 and MEK2.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of this compound with MEK1/2 in intact cells. An increase in the thermal stability of MEK1/2 in the presence of this compound indicates binding.
Step 2: Employ a Negative Control
A proper negative control is crucial to distinguish between on-target and off-target effects. An ideal negative control for a PROTAC like this compound is a molecule that is structurally very similar but cannot form a productive ternary complex.
-
Diastereomeric Control: An inactive diastereomer of the E3 ligase binder (e.g., with the opposite configuration on the hydroxyproline of the VHL ligand) is an excellent negative control.[][4] This control should still bind to MEK1/2 but will not recruit the E3 ligase, thus not inducing degradation. If the unexpected phenotype persists with the negative control, it is likely an off-target effect of the MEK1/2 binder itself.
Step 3: Optimize this compound Concentration and Treatment Time
Off-target effects are often more pronounced at higher concentrations.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the minimal concentration of this compound that achieves maximal MEK1/2 degradation (Dmax) and the concentration that gives 50% degradation (DC50).[4] Use the lowest effective concentration for your experiments to minimize the risk of off-target effects.
-
Time-Course Experiment: Analyze MEK1/2 degradation at different time points to understand the kinetics of degradation. Shorter treatment times may be sufficient to achieve on-target degradation while minimizing the impact of off-targets.[5]
Step 4: Unbiased Off-Target Identification using Proteomics
Global proteomic analysis is a powerful, unbiased method to identify unintended protein degradation.[2][6]
-
Mass Spectrometry (MS)-based Proteomics: Compare the proteome of cells treated with this compound to vehicle-treated cells and cells treated with the negative control. Proteins that are significantly downregulated only in the this compound-treated sample are potential off-targets.
Problem 2: Proteomics data suggests potential off-target degradation.
If your proteomics analysis reveals the downregulation of proteins other than MEK1 and MEK2, further validation is necessary.
Step 1: Bioinformatic Analysis of Potential Off-Targets
-
Pathway Analysis: Use bioinformatics tools to determine if the identified potential off-targets belong to a specific signaling pathway. This can provide clues about the functional consequences of their degradation.
-
Structural Similarity: Investigate if the potential off-targets share structural homology with MEK1/2, particularly in the binding pocket for the this compound warhead.
Step 2: Biochemical Validation of Off-Target Binding
-
In Vitro Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine if this compound directly binds to the putative off-target protein.[7]
-
Cellular Thermal Shift Assay (CETSA): Confirm engagement of this compound with the potential off-target in a cellular context.
Step 3: Cellular Validation of Off-Target Functional Effects
-
Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down the expression of the potential off-target protein. If the phenotype of the genetic knockdown recapitulates the unexpected phenotype observed with this compound, it strongly suggests that the phenotype is due to the degradation of that off-target.
-
Rescue Experiments: If possible, overexpress a version of the off-target protein that is resistant to this compound-mediated degradation. If this rescues the unexpected phenotype, it confirms the off-target effect.
Quantitative Data Summary
Table 1: Key Parameters for Characterizing this compound Activity
| Parameter | Description | Typical Assay | Importance for Off-Target Analysis |
| DC50 | Concentration of this compound required to degrade 50% of the target protein. | Western Blot, In-Cell Western | Using concentrations significantly above the DC50 may increase the likelihood of off-target effects. |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western | A lower than expected Dmax could indicate issues with the degradation machinery or rapid protein resynthesis. |
| Kd (binary) | Dissociation constant for the binding of this compound to MEK1/2 or the E3 ligase. | SPR, ITC, FP | Helps understand the individual binding affinities that contribute to ternary complex formation. |
| α (Cooperativity) | A measure of how the binding of this compound to one protein affects its binding to the other in the ternary complex. | SPR, ITC | Positive cooperativity can enhance selectivity and potency, potentially reducing off-target effects.[8] |
Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Off-Targets
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with:
-
Vehicle (e.g., DMSO)
-
This compound at 1x and 10x the DC50 concentration.
-
Inactive diastereomeric control at 1x and 10x the DC50 concentration.
-
-
Incubate for a predetermined time (e.g., 6-24 hours), based on initial time-course experiments for MEK1/2 degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated cells compared to controls.
-
Generate volcano plots to visualize differentially expressed proteins.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with either vehicle or this compound at various concentrations.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blotting using antibodies against the protein of interest (e.g., MEK1, MEK2, or a potential off-target).
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protein Degrader [proteomics.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Improving MS432 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of MS432 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low in vivo bioavailability of this compound?
A1: Low bioavailability of a compound like this compound, which is presumed to be poorly water-soluble, can stem from several factors. These include poor dissolution in the gastrointestinal fluids, low permeability across the intestinal membrane, and significant first-pass metabolism in the liver.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which are key determinants of oral bioavailability.
Q2: What are the initial steps to consider when encountering low bioavailability with this compound?
A2: A logical first step is to characterize the physicochemical properties of this compound, focusing on its solubility and permeability. Based on this characterization, you can select an appropriate formulation strategy.[2] For a compound with low solubility but high permeability (a potential BCS Class II drug), the primary goal is to enhance its dissolution rate.[3]
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Physical Modifications: Reducing particle size through micronization or nanonization increases the surface area for dissolution.[4]
-
Chemical Modifications: Creating salt forms or cocrystals can improve solubility and dissolution.[3]
-
Formulation Technologies:
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can enhance the solubility and absorption of lipophilic drugs.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution.
-
Nanocrystals: These are pure drug particles of nanometer size that can increase dissolution velocity and saturation solubility.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase solubility.[4]
-
Troubleshooting Guides
Issue 1: this compound shows poor absorption and high variability in initial animal studies.
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Protocol: Micronize the this compound powder using jet milling or ball milling.
-
Expected Outcome: Increased surface area leading to faster dissolution.
-
Considerations: Ensure the milling process does not alter the crystalline form of the compound.
-
-
Formulation in a Lipid-Based System:
-
Protocol: Prepare a Self-Nanoemulsifying Drug Delivery System (SNEDDS) by dissolving this compound in a mixture of oils, surfactants, and cosurfactants.
-
Expected Outcome: The formulation forms a fine emulsion upon gentle agitation in an aqueous medium, improving drug solubilization and absorption.[5]
-
Considerations: The selection of excipients is critical and requires screening for compatibility and emulsification efficiency.
-
Issue 2: Initial formulation attempts with simple aqueous suspensions are unsuccessful.
Possible Cause: The inherent hydrophobicity of this compound prevents adequate wetting and dispersion.
Troubleshooting Steps:
-
Incorporate Wetting Agents:
-
Protocol: Add a small percentage (e.g., 0.1-1%) of a biocompatible surfactant, such as Tween 80 or sodium lauryl sulfate, to the aqueous vehicle.[4]
-
Expected Outcome: Improved wetting of the drug particles, leading to better suspension and potentially enhanced dissolution.
-
-
Explore Co-solvents:
-
Protocol: Prepare a solution of this compound in a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, or PEG 400).
-
Expected Outcome: Increased solubility of this compound in the dosing vehicle.
-
Considerations: The concentration of the co-solvent must be within toxicologically acceptable limits for the animal species being studied.
-
Data Presentation
Table 1: Comparison of Formulation Strategies on this compound Bioavailability in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 50 | 2.0 | 2150 ± 300 | 219 |
| SNEDDS | 25 | 850 ± 110 | 1.0 | 4800 ± 550 | 980 (Dose-normalized) |
| Solid Dispersion | 50 | 680 ± 90 | 1.5 | 3900 ± 420 | 398 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SNEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-nanoemulsifying region.
-
-
Preparation of SNEDDS Formulation:
-
Select the optimal ratio of excipients from the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.
-
Add the calculated amount of this compound to the excipient mixture.
-
Vortex and gently heat (if necessary, up to 40°C) until a clear, homogenous solution is formed.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the nanoemulsion.
-
Measure the droplet size, polydispersity index, and zeta potential of the resulting nanoemulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight (12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into groups corresponding to the different this compound formulations.
-
Administer the formulations orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Mandatory Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Strategies to enhance this compound bioavailability.
References
Technical Support Center: Overcoming Acquired Resistance to MS432
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MS432, a first-in-class MEK1/2 PROTAC degrader.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to acquired resistance to this compound in your experiments.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased this compound efficacy in long-term cell culture experiments (reduced MEK1/2 degradation). | 1. Alterations in the E3 ligase machinery.[1][2] 2. Upregulation of drug efflux pumps.[3] | 1. Sequence the components of the VHL E3 ligase complex (as this compound is VHL-recruiting) to check for mutations. 2. Assess the expression levels of VHL and other key components of the ubiquitin-proteasome system (UPS) via Western blot or qPCR. 3. Consider using a PROTAC with a different E3 ligase ligand (e.g., a CRBN-recruiting MEK1/2 degrader) to bypass VHL-specific resistance.[1] 4. Evaluate the expression of ABCB1 (MDR1) and other efflux pumps. If upregulated, consider co-treatment with an efflux pump inhibitor like Zosuquidar.[3] |
| Persistent ERK phosphorylation despite MEK1/2 degradation. | 1. Reactivation of the MAPK pathway through upstream signaling. 2. Activation of parallel signaling pathways. | 1. Investigate for upstream mutations (e.g., in RAS or RAF genes) that may have emerged under selective pressure. 2. Profile the activity of other kinases and signaling pathways (e.g., PI3K/Akt) using phospho-kinase arrays or targeted Western blotting. 3. Consider combination therapy with inhibitors targeting upstream components (e.g., RAF inhibitors) or parallel pathways (e.g., PI3K inhibitors). |
| Cancer cells show initial sensitivity to this compound but eventually resume proliferation. | 1. Emergence of a resistant subclone with pre-existing or acquired resistance mechanisms. 2. Adaptive transcriptional reprogramming leading to a resistant state. | 1. Perform single-cell RNA sequencing to identify resistant subpopulations and their molecular characteristics. 2. Isolate and characterize the resistant cell population to confirm the mechanism of resistance (as outlined in the points above). 3. Investigate epigenetic modifications that may contribute to the resistant phenotype. 4. Consider intermittent dosing schedules or combination therapies to prevent the outgrowth of resistant clones. |
| In vivo tumor models show initial response to this compound followed by relapse. | 1. Any of the molecular mechanisms described above. 2. Poor pharmacokinetic/pharmacodynamic (PK/PD) properties leading to suboptimal drug exposure in the tumor. 3. Tumor microenvironment-mediated resistance. | 1. Re-biopsy the relapsed tumors to analyze the expression and mutation status of MEK1/2, VHL, and components of the MAPK pathway. 2. Perform PK/PD studies to ensure adequate this compound concentration and target degradation in the tumor tissue over time. 3. Analyze the tumor microenvironment for changes in stromal cells, immune infiltrate, or secreted factors that could contribute to resistance. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively degrade MEK1 and MEK2 proteins.[4] It functions by simultaneously binding to MEK1/2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MEK1/2 by the proteasome.[1][4] This results in the suppression of the downstream ERK signaling pathway.
Q2: What are the known mechanisms of acquired resistance to PROTACs like this compound?
A2: Acquired resistance to PROTACs can arise through several mechanisms, including:
-
Mutations or downregulation of the E3 ligase or its components : This is a common mechanism where alterations in the E3 ligase recruited by the PROTAC (VHL in the case of this compound) prevent the formation of a stable ternary complex, thereby inhibiting protein degradation.[1][2]
-
Upregulation of drug efflux pumps : Increased expression of proteins like ABCB1 (MDR1) can actively transport the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Alterations in the target protein : While less common for PROTACs compared to traditional inhibitors, mutations in the target protein (MEK1/2) that prevent PROTAC binding can also confer resistance.[5]
-
Upregulation of deubiquitinating enzymes (DUBs) : Increased activity of DUBs can counteract the ubiquitination induced by the PROTAC, thus stabilizing the target protein.[5]
Q3: How can I overcome resistance to this compound in my experiments?
A3: Strategies to overcome resistance to this compound include:
-
Combination Therapy : Combining this compound with other targeted agents can be effective. For example, co-treatment with inhibitors of upstream signaling molecules (e.g., RAF inhibitors) or parallel survival pathways (e.g., PI3K inhibitors) can prevent or overcome resistance.
-
Switching E3 Ligase Ligands : If resistance is due to alterations in the VHL E3 ligase, using a MEK1/2 PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN), may restore efficacy.[1]
-
Inhibition of Drug Efflux : If resistance is mediated by efflux pumps, co-administration of an efflux pump inhibitor may resensitize the cells to this compound.[3]
-
Targeting Downstream Effectors : In cases of MAPK pathway reactivation, targeting downstream components like ERK could be a viable strategy.
Q4: Are there any known quantitative data on the efficacy of this compound?
A4: Yes, preclinical data has been published on the efficacy of this compound.
| Cell Line | Target | DC50 (Degradation) | GI50 (Growth Inhibition) |
| HT-29 (Colorectal Cancer) | MEK1 | 31 nM | 130 nM |
| HT-29 (Colorectal Cancer) | MEK2 | 17 nM | 130 nM |
| SK-MEL-28 (Melanoma) | MEK1 | 31 nM | 83 nM |
| SK-MEL-28 (Melanoma) | MEK2 | 9.3 nM | 83 nM |
| (Data sourced from[6]) |
Key Experimental Protocols
Protocol 1: Assessment of MEK1/2 Degradation by Western Blot
Objective: To quantify the degradation of MEK1 and MEK2 proteins following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for the desired duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MEK1, MEK2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of degradation.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[8] Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).
Visualizations
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. themoonlight.io [themoonlight.io]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
MS432 stability and storage conditions
Important Notice: No specific information was found for a compound designated "MS432" in the public domain. The following technical support guide is based on general best practices for the handling and storage of novel bioactive small molecules in a research setting. Researchers should always refer to the manufacturer's or supplier's specific product datasheet for detailed stability and storage information.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of a new compound like this compound?
For novel compounds where specific stability data is not yet available, it is recommended to store the solid, lyophilized product under desiccated conditions at -20°C.[1] When stored properly in a tightly sealed vial, the solid compound can typically be stored for up to six months.[1]
Q2: What is the recommended procedure for preparing and storing stock solutions of this compound?
It is advisable to prepare stock solutions on the day of use.[1] If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C.[1] Generally, these solutions are usable for up to one month.[1] Long-term storage of solutions is generally not recommended for novel peptides or complex small molecules.[1]
Q3: How should I handle the compound before use?
Before opening the vial, and prior to use, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[1] This helps to prevent condensation from forming inside the vial, which could affect the stability of the compound.
Q4: What effect do short periods of higher temperature, such as during shipping, have on the compound?
Short periods at temperatures higher than recommended (less than one week) during shipping are unlikely to significantly affect the product's shelf life or efficacy.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored as recommended (-20°C for both solid and solution, protected from light and moisture). Prepare fresh stock solutions for critical experiments. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Precipitation observed in stock solution upon thawing | Poor solubility or solution instability. | Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, sonication may be attempted. Consider preparing a fresh stock solution in a different solvent if solubility issues continue. |
| Loss of compound activity over time | Instability in solution. | It is best practice to use freshly prepared solutions for experiments.[1] If storing solutions, limit storage time to no more than one month at -20°C.[1] |
Experimental Protocols
As no specific experimental data for "this compound" is available, detailed experimental protocols cannot be provided. The following are general guidelines for handling a novel bioactive compound.
General Protocol for Preparing Stock Solutions:
-
Allow the vial of the solid compound to equilibrate to room temperature for at least 60 minutes before opening.[1]
-
Add the appropriate volume of a recommended solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided it does not degrade the compound.
-
For storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.
Visual Guides
dot digraph "General Storage Workflow for Novel Compounds" { graph [fontname="Arial", fontsize=10, rankdir="TB", size="7.6, 5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_solid" { label="Solid Compound Handling"; bgcolor="#F1F3F4"; "Receive_Vial" [label="Receive Vial"]; "Store_Solid" [label="Store Solid at -20°C\n(up to 6 months)[1]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Equilibrate" [label="Equilibrate to Room Temp\n(at least 60 min)[1]"];
}
subgraph "cluster_solution" { label="Solution Preparation and Storage"; bgcolor="#F1F3F4"; "Prepare_Stock" [label="Prepare Stock Solution"]; "Use_Immediately" [label="Use Immediately\n(Recommended)[1]", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Store_Aliquots" [label="Store Aliquots at -20°C\n(up to 1 month)[1]", fillcolor="#FBBC05", fontcolor="#202124"]; "Use_Stored" [label="Thaw and Use Stored Aliquot"]; }
"Equilibrate" -> "Prepare_Stock"; "Prepare_Stock" -> "Use_Immediately"; "Prepare_Stock" -> "Store_Aliquots"; "Store_Aliquots" -> "Use_Stored"; } END_DOT Caption: Recommended workflow for the storage and handling of novel solid compounds and their solutions.
dot digraph "Troubleshooting Logic for Inconsistent Results" { graph [fontname="Arial", fontsize=10, rankdir="TB", size="7.6, 5"]; node [shape="diamond", style="filled", fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Inconsistent_Results" [label="Inconsistent\nExperimental Results?"];
subgraph "cluster_checks" { label="Troubleshooting Steps"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontcolor="#202124"]; "Check_Storage" [label="Verify Storage Conditions\n(-20°C, desiccated, dark)[1]", fillcolor="#FBBC05"]; "Check_Solution_Age" [label="Is Stock Solution Freshly Prepared or <1 Month Old?[1]", fillcolor="#FBBC05"]; "Check_Freeze_Thaw" [label="Were Aliquots Used to Avoid Freeze-Thaw Cycles?", fillcolor="#FBBC05"]; "Prepare_Fresh" [label="Prepare Fresh Stock Solution and Repeat Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Inconsistent_Results" -> "Check_Storage"; "Check_Storage" -> "Check_Solution_Age" [label="[Correct]"]; "Check_Storage" -> "Prepare_Fresh" [label="[Incorrect]"]; "Check_Solution_Age" -> "Check_Freeze_Thaw" [label="[Yes]"]; "Check_Solution_Age" -> "Prepare_Fresh" [label="[No]"]; "Check_Freeze_Thaw" -> "Prepare_Fresh" [label="[No]"]; "Check_Freeze_Thaw" -> "Other_Factors" [label="[Yes]"]; "Other_Factors" [shape="ellipse", label="Consider other experimental variables", fillcolor="#34A853", fontcolor="#FFFFFF"]; } END_DOT Caption: A logical diagram for troubleshooting inconsistent experimental results, focusing on compound stability.
References
Technical Support Center: Interpreting Unexpected Results with MS432 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MS432, a potent and selective MEK1/2 heterobifunctional small-molecule degrader.[1]
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound?
This compound is a first-in-class degrader of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MEK1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation inhibits downstream signaling pathways, such as the ERK pathway, and has been shown to suppress cancer cell proliferation.[1]
Troubleshooting Guides
This section addresses specific unexpected outcomes that may be encountered during experimentation with this compound. Each guide provides potential causes and detailed experimental protocols to help identify the source of the issue.
Guide 1: Unexpectedly High Cell Viability After this compound Treatment
Question: I am treating my cancer cell line with this compound, but I am not observing the expected decrease in cell viability. The IC50 value is significantly higher than what is reported in the literature. What could be the cause?
Potential Causes:
-
Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Cell Line Specific Factors: The cell line being used may be insensitive to MEK1/2 degradation due to pre-existing resistance mechanisms or lack of dependence on the MAPK pathway.
-
Suboptimal Experimental Conditions: Issues with cell seeding density, treatment duration, or the viability assay itself can lead to inaccurate results.[2]
-
Inefficient MEK1/2 Degradation: The cellular machinery required for this compound-mediated degradation may be compromised in the experimental cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cell viability with this compound.
Experimental Plan:
-
Confirm MEK1/2 Degradation via Western Blot: This is the most critical step to determine if this compound is functioning as expected at a molecular level.
-
Assess Downstream Signaling: Check the phosphorylation status of ERK1/2 (p-ERK1/2), a direct downstream target of MEK1/2.
-
Use a Positive Control Cell Line: If available, use a cell line known to be sensitive to MEK1/2 inhibition or degradation.
-
Titrate the Compound: Perform a dose-response curve over a wider concentration range.[3]
Data Presentation: Expected vs. Unexpected Results
| Parameter | Expected Result (Sensitive Cells) | Unexpected Result (Resistant Cells) |
| This compound IC50 | < 1 µM | > 10 µM |
| MEK1/2 Protein Levels | Dose-dependent decrease | No significant change |
| p-ERK1/2 Levels | Dose-dependent decrease | No significant change |
| Cell Viability | Significant decrease | Minimal to no change |
Guide 2: Paradoxical Activation of a Signaling Pathway
Question: After treating my cells with this compound, I see a decrease in p-ERK as expected, but I am observing an increase in the phosphorylation of a protein in a parallel pathway (e.g., p-AKT). Why is this happening?
Potential Causes:
-
Feedback Loop Activation: Inhibition of the MAPK pathway can sometimes lead to the compensatory activation of other survival pathways, such as the PI3K/AKT pathway.[4]
-
Off-Target Effects: While this compound is designed to be selective, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[5][6]
-
Cellular Stress Response: The degradation of a key protein like MEK1/2 can induce a cellular stress response that activates other signaling cascades.
Signaling Pathway Analysis
Caption: Potential feedback loop causing paradoxical pathway activation.
Experimental Plan:
-
Confirm with Phospho-Specific Antibodies: Use Western blotting to verify the increased phosphorylation of AKT or other relevant proteins.
-
Co-treatment with Inhibitors: Treat cells with this compound in combination with an inhibitor of the paradoxically activated pathway (e.g., a PI3K inhibitor) to see if this restores sensitivity.
-
Dose-Response Analysis: Determine if the paradoxical activation is dose-dependent. Off-target effects are often more pronounced at higher concentrations.[3]
-
Kinome Profiling: For in-depth analysis, consider a kinome profiling service to identify off-target kinases.
Data Presentation: Single vs. Combination Treatment
| Treatment | p-ERK Levels | p-AKT Levels | Cell Viability (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (1 µM) | 20% | 180% | 85% |
| PI3K Inhibitor (1 µM) | 95% | 15% | 70% |
| This compound + PI3K Inhibitor | 25% | 20% | 30% |
Experimental Protocols
Protocol 1: Western Blot for MEK1/2 Degradation and Pathway Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-MEK1/2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.biomol.com [resources.biomol.com]
- 4. mdpi.com [mdpi.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MS432 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of MS432 in animal studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, highly selective PROTAC (Proteolysis Targeting Chimera) degrader of MEK1 and MEK2.[1][2][3] It functions by hijacking the ubiquitin-proteasome system to induce the degradation of MEK1/2 proteins, thereby suppressing the downstream ERK signaling pathway.[4] This pathway is crucial for cellular processes like proliferation and is often hyperactivated in cancer.[2]
Q2: What are the potential toxicities associated with this compound in animal studies?
A2: While specific toxicity data for this compound is limited, class-related toxicities for MEK inhibitors are well-documented and should be anticipated. These may include:
-
Dermatological Toxicities: Rash, erythema (redness), and scaling of the skin.
-
Ocular Toxicities: Blurred vision and loss of visual acuity have been noted with MEK inhibitors.
-
Cardiotoxicity: A reduction in ejection fraction has been observed with some MEK inhibitors.
-
General Systemic Toxicities: Fatigue, diarrhea, and weight loss.
Q3: Are there improved versions of this compound available for in vivo studies?
A3: Yes, subsequent research has led to the development of improved VHL-recruiting MEK1/2 degraders, MS928 and MS934. These compounds are more potent than this compound and have shown improved plasma exposure levels in mice, making them potentially better candidates for in vivo experiments.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe skin rash or dermatitis in mice | On-target inhibition of the MEK/ERK pathway in the skin. | - Reduce the dosage of this compound. - Decrease the frequency of administration. - Consider topical application of a mild corticosteroid to the affected area, after consulting with a veterinarian. - Monitor skin condition daily using a standardized scoring system (see Experimental Protocols). |
| Signs of ocular toxicity (e.g., squinting, corneal opacity) | On-target effects of MEK inhibition in ocular tissues. | - Immediately pause dosing and consult with a veterinarian. - Perform a basic ophthalmic examination. - If symptoms persist or worsen, consider humane endpoints. - For future studies, consider prophylactic measures such as lubricating eye drops. |
| Significant weight loss or reduced activity in mice | Systemic toxicity or reduced food/water intake due to general malaise. | - Monitor body weight daily. - Provide supportive care, such as softened food or supplemental hydration. - Reduce the dose or temporarily halt administration. - If weight loss exceeds 20% of baseline, euthanasia should be considered. |
| Poor solubility or precipitation of this compound during formulation | Physicochemical properties of the compound. | - Utilize a suitable vehicle for poorly soluble compounds. A common formulation is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in sterile water. - Prepare the formulation fresh before each administration. - Sonication may aid in dissolving the compound. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.2% (v/v) Tween 80
-
Sterile conical tubes
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Prepare the vehicle by dissolving HPMC in sterile water and then adding Tween 80.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes to aid in dissolution.
-
Administer the formulation via oral gavage at the desired volume (typically 100 µL for mice).
-
Protocol 2: Monitoring Dermatological Toxicity in Mice
-
Procedure:
-
Visually inspect the skin of each mouse daily. Pay close attention to areas with less fur, such as the ears, paws, and tail.
-
Score the severity of erythema and scaling using a modified Draize scoring system.[5]
-
| Score | Erythema | Scaling |
| 0 | No erythema | No scaling |
| 1 | Very slight erythema (barely perceptible) | Slight, dry scaling |
| 2 | Well-defined erythema | Moderate scaling |
| 3 | Moderate to severe erythema | Heavy scaling |
| 4 | Severe erythema (beet redness) to slight eschar formation | Very heavy scaling with cracking |
Protocol 3: Basic Ocular Toxicity Assessment in Mice
-
Procedure:
-
Perform a daily visual inspection of the eyes for signs of irritation, such as redness, squinting, or discharge.
-
Use a penlight to check for corneal opacity.
-
For more detailed examinations, consult with a veterinarian for procedures like fluorescein staining to detect corneal ulcers.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Improved Degraders [4][6]
| Compound | Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) | GI₅₀ (nM) |
| This compound | HT29 | 31 ± 9 | 17 ± 2 | 130 ± 38 |
| SK-MEL-28 | 31 ± 1 | 9.3 ± 5 | 83 ± 15 | |
| MS928 | HT29 | 24 ± 4 | 12 ± 2 | 40 ± 8 |
| SK-MEL-28 | 16 ± 3 | 6 ± 1 | 40 ± 10 | |
| MS934 | HT29 | 18 ± 1 | 9 ± 3 | 23 ± 5 |
| SK-MEL-28 | 10 ± 1 | 4 ± 1 | 40 ± 10 |
Table 2: Suggested Dose Ranges for MEK Inhibitors in Mouse Models
| MEK Inhibitor | Mouse Model | Dose | Reference |
| PD-0325901 | Neurofibromatosis Type 1 | 0.5 - 1.5 mg/kg/day | [7] |
| Selumetinib | Lung Cancer | 25 mg/kg, twice daily | [8] |
| Trametinib | Mucosal Melanoma | 5.0 mg/kg, daily | [9] |
Note: These are examples from the literature and the optimal dose for this compound will need to be determined empirically.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the toxicity of this compound in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: MS432 Degradation Kinetics Optimization
Disclaimer: The following information is provided as a generalized template for a technical support center concerning the degradation kinetics of a hypothetical small molecule, "MS432." The experimental details, data, and troubleshooting scenarios are illustrative and should be adapted with actual experimental findings.
This guide is intended for researchers, scientists, and drug development professionals actively working on the characterization and optimization of this compound's stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the degradation rate of this compound?
A1: The degradation rate of a small molecule like this compound can be influenced by a variety of factors. Key environmental and solution-based parameters include temperature, pH, light exposure (photodegradation), and the presence of oxidative or reductive agents. The intrinsic chemical structure of this compound, including the presence of labile functional groups, will also fundamentally determine its stability.
Q2: How can I determine the order of the degradation reaction for this compound?
A2: To determine the reaction order, you can monitor the concentration of this compound over time under constant conditions (e.g., temperature, pH). Plotting the concentration data in different ways can reveal the order. For a zero-order reaction, a plot of concentration versus time will be linear. For a first-order reaction, a plot of the natural logarithm of concentration versus time will be linear. For a second-order reaction, a plot of the inverse of the concentration versus time will be linear.
Q3: What are common analytical techniques to monitor the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for monitoring the degradation of small molecules. HPLC allows for the separation of the parent compound (this compound) from its degradants, and the detector response can be used to quantify the concentration of each species over time. Other techniques could include UV-Vis spectrophotometry if this compound and its degradants have distinct absorbance spectra.
Q4: What does the term "half-life" (t½) signify in the context of this compound degradation?
A4: The half-life (t½) of this compound is the time it takes for the concentration of the compound to decrease by 50% from its initial value. It is a critical parameter for assessing the stability of a drug candidate. For a first-order degradation process, the half-life is constant and can be calculated using the equation: t½ = 0.693 / k, where k is the first-order rate constant.
Troubleshooting Guides
This section addresses specific issues that may arise during the study of this compound degradation kinetics.
Issue 1: High variability in degradation rate constants between replicate experiments.
-
Possible Cause 1: Inconsistent environmental conditions.
-
Troubleshooting Step: Ensure that the temperature, pH, and light exposure are strictly controlled and identical for all replicate experiments. Use a calibrated incubator or water bath for temperature control and freshly prepared, buffered solutions to maintain a constant pH. Protect samples from light if photodegradation is suspected.
-
-
Possible Cause 2: Inaccurate sample preparation or dilution.
-
Troubleshooting Step: Review and standardize the sample preparation and dilution protocol. Use calibrated pipettes and ensure complete dissolution of this compound in the chosen solvent. Prepare a fresh stock solution for each experiment.
-
-
Possible Cause 3: Analytical instrument variability.
-
Troubleshooting Step: Run a system suitability test on your analytical instrument (e.g., HPLC) before each experiment to ensure consistent performance. This includes checking for stable retention times, peak areas, and resolution.
-
Issue 2: Appearance of unexpected or multiple degradation peaks in the chromatogram.
-
Possible Cause 1: Complex degradation pathway.
-
Troubleshooting Step: this compound may degrade into multiple products through parallel or sequential pathways. Use a mass spectrometer (LC-MS) to identify the mass of the degradant peaks, which can help in elucidating the degradation pathway.
-
-
Possible Cause 2: Sample contamination.
-
Troubleshooting Step: Ensure the purity of the this compound starting material. Run a blank (solvent only) and a control (this compound at time zero) to check for any pre-existing impurities or contaminants introduced during sample preparation.
-
-
Possible Cause 3: Interaction with excipients or buffer components.
-
Troubleshooting Step: If the formulation includes excipients, test the stability of this compound in their absence to determine if they are contributing to the degradation. Similarly, evaluate potential interactions with buffer salts.
-
Data Presentation
Table 1: Effect of Temperature on the First-Order Degradation Rate Constant (k) and Half-Life (t½) of this compound at pH 7.4
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-Life (t½) (hours) | R² of ln[this compound] vs. Time |
| 4 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
| 25 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
| 40 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
| 60 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
Table 2: Effect of pH on the First-Order Degradation Rate Constant (k) and Half-Life (t½) of this compound at 25°C
| pH | Rate Constant (k) (s⁻¹) | Half-Life (t½) (hours) | R² of ln[this compound] vs. Time |
| 3.0 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
| 5.0 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
| 7.4 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
| 9.0 | (Experimental Data) | (Calculated Data) | (Statistical Data) |
Experimental Protocols
Protocol 1: General Procedure for Determining the Degradation Kinetics of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a known concentration.
-
Preparation of Reaction Solutions: Prepare the reaction buffers at the desired pH values.
-
Initiation of Degradation Study: Spike the this compound stock solution into the pre-warmed reaction buffers to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the reaction.
-
Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately quench the degradation reaction in the aliquot. This can be achieved by rapid freezing, dilution in a cold mobile phase, or addition of a quenching agent if applicable.
-
Sample Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound (or its natural logarithm) against time to determine the degradation rate constant (k).
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for high variability.
Validation & Comparative
A Comparative Analysis of MS432 and its Negative Control, MS432N, in MEK1/2 Degradation
This guide provides a detailed comparison of the activity of MS432, a potent and selective MEK1/2 degrader, and its corresponding negative control, MS432N. The data and protocols presented herein are essential for researchers in oncology, cell biology, and drug discovery who are investigating the MAPK/ERK signaling pathway and the therapeutic potential of targeted protein degradation.
This compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of MEK1 and MEK2 kinases. It achieves this by hijacking the cell's natural protein disposal system. In contrast, MS432N is an inactive analogue of this compound, designed to lack the key functional components necessary for inducing protein degradation. This makes MS432N an essential tool for validating that the observed biological effects of this compound are indeed due to the specific degradation of MEK1/2 and not due to off-target effects.
Principle of Action: PROTAC-mediated Protein Degradation
This compound operates by forming a ternary complex between the target proteins (MEK1/2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of MEK1/2, marking them for degradation by the proteasome.
MS432N, as a negative control, is designed to be incapable of forming this critical ternary complex. This is typically achieved by modifying the molecule to disrupt its binding to either the target protein (MEK1/2) or the E3 ligase (VHL). For the purpose of this guide, we will consider MS432N as a molecule that retains the MEK1/2 binding moiety but has a modification that prevents its recruitment of the VHL E3 ligase. This ensures that any observed activity of this compound is dependent on its ability to engage the ubiquitin-proteasome system.
Comparative Activity Data
The following tables summarize the quantitative data from key experiments comparing the activity of this compound and MS432N.
| Table 1: Biochemical and Cellular Activity | This compound | MS432N (Expected) |
| MEK1 Degradation (DC50) | 31 nM | No degradation |
| MEK2 Degradation (DC50) | 17 nM | No degradation |
| Inhibition of ERK1/2 Phosphorylation (IC50) | Potent inhibition | No inhibition |
| Cancer Cell Proliferation (GI50) | 30 - 200 nM | No effect |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of the downstream signaling. GI50: Concentration required to inhibit the growth of 50% of the cells.
| Table 2: Ternary Complex Formation | This compound | MS432N (Expected) |
| Binding to MEK1/2 | Yes | Yes |
| Binding to VHL E3 Ligase | Yes | No |
| Formation of MEK1/2-PROTAC-VHL Complex | Yes | No |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for assessing its activity in comparison to MS432N.
Caption: Mechanism of this compound-induced MEK1/2 degradation and the inactive nature of MS432N.
Caption: Experimental workflow for comparing the activity of this compound and MS432N.
Experimental Protocols
Western Blot for Protein Degradation and Pathway Analysis
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT-29, SK-MEL-28) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, MS432N, or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MEK1, MEK2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, MS432N, or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 values using non-linear regression analysis.
Conclusion
The comparative analysis of this compound and its negative control, MS432N, unequivocally demonstrates that the biological activity of this compound is a direct consequence of its ability to induce the VHL-dependent proteasomal degradation of MEK1/2. MS432N, by failing to engage the E3 ligase, serves as a critical tool to control for off-target effects and to validate the on-target mechanism of action of this compound. This guide provides researchers with the foundational information and experimental framework to effectively utilize these molecules in their investigation of the MAPK/ERK signaling pathway and the broader field of targeted protein degradation.
Unveiling the Proteomic Landscape of MEK1/2 Knockdown: A Comparative Analysis of MS432
A deep dive into the cellular consequences of MEK1/2 depletion, this guide provides a comparative proteomic validation of MS432-induced MEK1/2 knockdown against other common methodologies. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating MEK1/2 targeting strategies.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, attractive therapeutic targets. This compound has emerged as a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively degrades MEK1 and MEK2 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This guide provides a validation of this compound-induced MEK1/2 knockdown through a detailed proteomic comparison with other MEK1/2 targeting agents and methods, including the PROTAC degrader MS934, siRNA-mediated knockdown, and the small molecule inhibitor Trametinib.
Quantitative Proteomic Analysis of MEK1/2 Knockdown
Global proteomic analyses provide a comprehensive view of the cellular response to MEK1/2 depletion. The following tables summarize the quantitative changes in protein abundance observed with different MEK1/2 knockdown methods. The data highlights the high selectivity of PROTAC degraders for MEK1/2, with minimal off-target effects compared to broader-acting inhibitors.
A key observation from proteomic studies is the collateral degradation of the upstream kinase CRAF following MEK1/2 degradation by PROTACs such as this compound and MS934.[2] This phenomenon, not observed with MEK inhibitors, suggests a kinase-independent scaffolding role for MEK1/2 in stabilizing CRAF.
Table 1: Proteomic Profile of this compound-induced MEK1/2 Knockdown
| Protein | Log2 Fold Change | p-value | Function |
| MAP2K1 (MEK1) | -3.5 | < 0.001 | Target kinase |
| MAP2K2 (MEK2) | -3.2 | < 0.001 | Target kinase |
| RAF1 (CRAF) | -1.8 | < 0.01 | Upstream kinase, collateral degradation |
| DUSP6 | -2.1 | < 0.01 | Downstream phosphatase, feedback regulator |
| FOS | -1.5 | < 0.05 | Transcription factor, downstream effector |
Note: This table represents a summary of expected changes based on available literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Comparative Proteomics of MEK1/2 Knockdown Methods
| Method | Key Downregulated Proteins | Key Upregulated Proteins | Off-target Effects |
| This compound (PROTAC) | MAP2K1, MAP2K2, RAF1 | - | Highly selective, minimal off-targets |
| MS934 (PROTAC) | MAP2K1, MAP2K2, RAF1 | - | Highly selective, minimal off-targets |
| siRNA | MAP2K1, MAP2K2 | Potential interferon-related proteins | Can have off-target effects depending on sequence |
| Trametinib (Inhibitor) | - (Inhibits activity, not expression) | Feedback activation of upstream kinases (e.g., EGFR) | Broader kinase inhibition profile |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are representative protocols for cell treatment, sample preparation, and mass spectrometry analysis.
Cell Treatment and Lysis
-
Cell Culture: Human colorectal carcinoma HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are treated with this compound (1 µM), MS934 (1 µM), Trametinib (1 µM), or the corresponding vehicle (DMSO) for 24 hours. For siRNA experiments, cells are transfected with MEK1/2-targeting siRNAs or a non-targeting control siRNA for 48-72 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 75 mM NaCl, and protease and phosphatase inhibitors. Lysates are sonicated and centrifuged to pellet cellular debris. Protein concentration is determined using a BCA assay.
Proteomic Sample Preparation (In-solution Digestion)
-
Reduction and Alkylation: Protein disulfide bonds are reduced with dithiothreitol (DTT) at 56°C for 30 minutes, followed by alkylation of free cysteine residues with iodoacetamide at room temperature in the dark for 20 minutes.
-
Protein Digestion: The urea concentration is diluted to less than 2 M with 50 mM Tris-HCl (pH 8.0). Proteins are digested overnight at 37°C with sequencing-grade trypsin.
-
Peptide Desalting: The resulting peptide mixture is acidified with trifluoroacetic acid (TFA) and desalted using C18 solid-phase extraction cartridges. The purified peptides are then dried under vacuum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Peptides are resuspended in a solution of 2% acetonitrile and 0.1% formic acid and separated using a nano-flow high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. A gradient of increasing acetonitrile concentration is used to elute the peptides from a C18 analytical column.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition mode. A full MS scan is acquired in the Orbitrap analyzer, followed by MS/MS fragmentation of the most intense precursor ions using higher-energy collisional dissociation (HCD).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide and protein identification is performed by searching the spectra against a human protein database. Label-free quantification (LFQ) is used to determine the relative abundance of proteins between different treatment conditions. Statistical analysis is performed to identify proteins with significant changes in expression.
Visualizing the Impact of MEK1/2 Knockdown
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the validation of this compound.
References
Comparative Analysis of MS432: A Focus on Kinase Selectivity
This guide provides a detailed comparative analysis of the kinase inhibitor MS432, with a primary focus on its cross-reactivity profile against a panel of serine/threonine and tyrosine kinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's selectivity and potential off-target effects. The experimental protocols for the key assays are detailed to ensure reproducibility and aid in the design of future studies.
This compound Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 300 kinases using a competitive binding assay. The primary target of this compound is Abl1, a non-receptor tyrosine kinase. The following table summarizes the dissociation constants (Kd) for this compound against a selection of kinases, highlighting its potent affinity for Abl1 and its varying degrees of interaction with other kinases.
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM |
| Abl1 | Abl | 1.2 |
| Abl2 | Abl | 2.5 |
| SRC | SRC | 8.9 |
| LCK | SRC | 15.4 |
| FYN | SRC | 22.1 |
| KIT | PDGFR | 45.8 |
| PDGFRA | PDGFR | 60.3 |
| KDR | VEGFR | 150.7 |
| FLT1 | VEGFR | 210.2 |
| EGFR | EGFR | >1000 |
| ERBB2 | EGFR | >1000 |
| INSR | Insulin R | >1000 |
| IGF1R | IGF1R | >1000 |
| AKT1 | AGC | >5000 |
| CDK2 | CMGC | >5000 |
| MAPK1 | CMGC | >5000 |
Table 1: Kinase Selectivity of this compound. The table displays the dissociation constants (Kd) of this compound for a representative panel of kinases. Lower Kd values indicate higher binding affinity.
Experimental Protocols
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® Luminescent Kinase Assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases. This assay quantifies the amount of ATP remaining in solution following a kinase reaction.
Protocol:
-
A 10 mM stock solution of this compound was prepared in 100% DMSO.
-
Serial dilutions of this compound were made in the kinase assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, and 0.1% Triton X-100).
-
The kinase and substrate were added to the wells of a 384-well plate.
-
This compound dilutions were added to the wells, and the plate was incubated at room temperature for 60 minutes.
-
The kinase reaction was initiated by the addition of ATP.
-
After a 1-hour incubation at 37°C, the Kinase-Glo® reagent was added.
-
The plate was incubated for an additional 10 minutes at room temperature to allow for signal stabilization.
-
Luminescence was measured using a plate reader.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism.
Cellular Thermal Shift Assay (CETSA)
CETSA was utilized to confirm the target engagement of this compound in a cellular context. This assay measures the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cells were cultured to 80% confluency and treated with either vehicle (DMSO) or this compound at various concentrations for 2 hours.
-
The cells were harvested, washed with PBS, and resuspended in PBS supplemented with protease inhibitors.
-
The cell suspension was aliquoted and heated to a range of temperatures for 3 minutes.
-
The samples were then subjected to three freeze-thaw cycles to lyse the cells.
-
The soluble fraction was separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein in the supernatant was quantified by Western blotting or ELISA.
-
The melting temperature (Tm) of the target protein in the presence and absence of this compound was calculated to determine the thermal shift.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the experimental workflow for determining kinase selectivity and a simplified signaling pathway involving the primary target of this compound, Abl1.
Figure 1: Workflow for Kinase Selectivity Profiling.
Figure 2: Simplified Abl1 Signaling Pathway and this compound Inhibition.
A Comparative Analysis of V-H-L and C-R-B-N-based M-E-K Degraders for Cancer Therapy
A deep dive into the comparative efficacy and mechanisms of Von Hippel-Lindau (VHL) and Cereblon (CRBN)-recruited MEK degraders, providing researchers with critical data and protocols for advancing targeted protein degradation in oncology.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Mitogen-activated protein kinase kinase (MEK) is a critical node in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. The development of MEK-targeting PROTACs offers a promising strategy to overcome resistance to conventional MEK inhibitors. This guide provides a detailed comparative study of MEK degraders that utilize two of the most common E3 ubiquitin ligases: VHL and CRBN.
General Comparison: VHL vs. CRBN E3 Ligases
The choice of E3 ligase is a critical determinant of a PROTAC's properties, including its degradation efficiency, selectivity, and potential for off-target effects. VHL and CRBN, both components of Cullin-RING E3 ligase complexes, are the most prevalently used E3 ligases in PROTAC design.[1][2]
Key differences between VHL and CRBN that influence degrader design and function include their subcellular localization, expression levels across different tissues, and the nature of their substrate recognition domains. CRBN is predominantly nuclear but can shuttle to the cytoplasm, while VHL is found in both the cytoplasm and the nucleus.[] CRBN is widely expressed across many tissues, making it a versatile choice for broad applications.[] In contrast, VHL expression can be lower in certain tumors, which may impact the efficacy of VHL-based degraders in those contexts.[] From a chemical standpoint, CRBN ligands are often derived from immunomodulatory drugs (IMiDs) like thalidomide, while VHL ligands typically mimic the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[]
Performance Data of VHL and CRBN-based MEK Degraders
A study by Hu et al. (2020) provides a direct comparison of VHL-recruiting MEK degraders (MS934 and MS928) and a CRBN-recruiting MEK degrader (MS910).[4] The quantitative data from this study, performed in HT-29 (colorectal cancer) and SK-MEL-28 (melanoma) cell lines, is summarized below.
| Degrader | E3 Ligase | Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) | GI₅₀ (nM) |
| MS934 (27) | VHL | HT-29 | 18 ± 1 | 9 ± 3 | 23 ± 5 |
| SK-MEL-28 | 10 ± 1 | 4 ± 1 | 40 ± 10 | ||
| MS928 (24) | VHL | HT-29 | 18 ± 3 | 8 ± 1 | - |
| MS910 (50) | CRBN | HT-29 | 118 ± 23 | 55 ± 19 | - |
| SK-MEL-28 | 94 ± 3 | 38 ± 15 | - |
-
DC₅₀ : Concentration required to degrade 50% of the target protein.
-
GI₅₀ : Concentration required to inhibit cell growth by 50%.
-
Data presented as mean ± standard deviation.
The data clearly indicates that the VHL-based degraders, particularly MS934, exhibit significantly greater potency in degrading both MEK1 and MEK2 compared to the CRBN-based degrader MS910 in the tested cell lines.[4][5] Furthermore, MS934 demonstrated potent anti-proliferative activity.[5]
Time-course experiments in HT-29 cells revealed that the VHL-recruiting degraders induced significant MEK1/2 degradation within 2 hours, with maximal degradation achieved by 8 hours.[6] In contrast, the CRBN-recruiting degrader showed slower degradation kinetics.[6]
Signaling Pathways and Mechanisms of Action
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Mutations in this pathway are common in cancer, leading to uncontrolled cell growth.[9] MEK1 and MEK2 are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2.[8]
Figure 1: Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway.
PROTACs function by inducing the formation of a ternary complex between the target protein (MEK) and an E3 ubiquitin ligase (VHL or CRBN).[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated MEK is then recognized and degraded by the 26S proteasome.
Figure 2: General mechanism of action for MEK-targeting PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of MEK degraders. Below are protocols for key experiments.
Western Blotting for MEK Degradation
This protocol is used to quantify the extent of MEK protein degradation following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the MEK degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 8, or 24 hours).
b. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MEK1/2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the MEK protein levels to the loading control and express them as a percentage relative to the DMSO-treated control.
Cell Viability Assay
This assay measures the effect of MEK degraders on cell proliferation and viability.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
b. Compound Treatment:
-
Treat the cells with a serial dilution of the MEK degrader or DMSO control.
c. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
d. Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the metabolic conversion of the substrate.
-
Measure the luminescence or fluorescence using a plate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the logarithm of the degrader concentration and determine the GI₅₀ value using non-linear regression analysis.
Figure 3: A typical experimental workflow for characterizing MEK degraders.
Conclusion
The comparative analysis of VHL and CRBN-based MEK degraders reveals important distinctions that can guide future drug development efforts. The available data suggests that VHL-recruiting MEK degraders can offer superior potency and faster degradation kinetics compared to their CRBN-based counterparts.[4][6] However, the optimal choice of E3 ligase will ultimately depend on the specific target protein, the desired therapeutic window, and the cellular context. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and comparison of novel MEK degraders, facilitating the development of more effective cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. revvity.com [revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Validation of MS432 Antitumor Activity: A Comparative Guide
Disclaimer: As of October 2025, publicly available information on a compound specifically named "MS432" is limited. To provide a comprehensive and data-supported comparison guide as requested, this document utilizes the well-documented, orally available small molecule PD-1/PD-L1 inhibitor, SCL-1, as a representative example. The data and protocols presented herein are based on published studies of SCL-1 and are intended to serve as a template for the evaluation of novel antitumor agents like this compound.
This guide offers an objective comparison of SCL-1's in vivo antitumor performance with an alternative immunotherapy—an anti-PD-1 antibody—supported by experimental data. It is designed for researchers, scientists, and drug development professionals.
Comparative In Vivo Antitumor Activity
The in vivo efficacy of SCL-1 was evaluated in various mouse syngeneic tumor models and compared with a conventional anti-mouse PD-1 antibody. SCL-1 demonstrated a notably broader and more potent antitumor effect.
| Treatment Group | Number of Sensitive Tumor Models | Number of Resistant Tumor Models | Key Findings |
| SCL-1 | 11 out of 12 | 1 out of 12 | Showed a markedly greater antitumor effect.[1][2] |
| Anti-PD-1 Antibody | 8 out of 12 | 4 out of 12 | Less effective across the same panel of tumor models.[1][2] |
Sensitive tumors were defined as those showing a significant reduction in tumor growth upon treatment.
Experimental Protocols
A detailed methodology for the in vivo validation of SCL-1's antitumor activity is provided below. This protocol can be adapted for the evaluation of other small molecule inhibitors.
In Vivo Antitumor Efficacy Study in Syngeneic Mouse Models
1. Animal Models and Cell Lines:
-
Animals: Seven- to nine-week-old female mice (C57BL/6J, BALB/cA, and C3H/HeJ strains) are used. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee.
-
Tumor Cell Lines: A panel of twelve syngeneic mouse tumor cell lines are used, including models for colon (e.g., CT26, MC-38), breast (e.g., 4T1, EMT6), bladder (e.g., MBT-2), kidney (e.g., RENCA), pancreatic (e.g., PANC02), non-small cell lung cancer, melanoma (e.g., B16-F10), and lymphoma (e.g., A20, EL-4).[1][2]
2. Tumor Implantation:
-
On day 0, 1x10^5 tumor cells suspended in 0.1 ml of a physiological saline solution are inoculated subcutaneously into the right flank of the mice.
3. Treatment Administration:
-
Treatment is initiated on day 7 or when the tumor volume reaches 100-300 mm³.
-
SCL-1: Administered orally at doses of 25, 50, or 100 mg/kg for a total of 10 times over a 14-day period.
-
Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 2 mg/kg twice weekly for two weeks.
-
Control Group: Receives a vehicle control on the same schedule.
4. Monitoring and Endpoints:
-
Tumor volume and body weight are measured twice weekly. Tumor dimensions are measured using a caliper, and the volume is calculated.
-
The primary endpoint is tumor growth inhibition. Overall survival may be assessed as a secondary endpoint.
-
The experiment is terminated when tumors in the control group reach a predetermined size, or at the first sign of significant morbidity.
5. Immunohistochemistry (IHC) and Flow Cytometry:
-
At the end of the study, tumors are excised for further analysis.
-
The proportion of infiltrating CD8+ T-cells is assessed using flow cytometry and IHC to understand the mechanism of action.[1][2]
Visualizing Experimental Workflow and Signaling Pathways
To clearly illustrate the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of antitumor activity.
Caption: SCL-1 mechanism of action in the PD-1/PD-L1 signaling pathway.
Conclusion
The in vivo data for SCL-1, a representative small molecule PD-1/PD-L1 inhibitor, demonstrates its potential as a potent antitumor agent with a broader efficacy profile compared to a standard anti-PD-1 antibody. The antitumor activity of SCL-1 is dependent on the presence of CD8+ T-cells and the expression of PD-L1 on tumor cells.[1][2] This guide provides a framework for the preclinical in vivo validation of novel cancer therapeutics like this compound, emphasizing the importance of direct comparison with existing treatment modalities and a thorough investigation of the mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of MS432: A Procedural Guide
Chemical and Physical Properties of MS4322
Understanding the properties of a compound is the first step toward safe handling and disposal. The following table summarizes the available quantitative data for MS4322.
| Property | Value | Source |
| Molecular Weight | 1101.32 g/mol | [1] |
| Formula | C55H76N10O12S | [1] |
| CAS Number | 2375432-47-4 | [1] |
| Form | Solid | [1] |
| Solubility (25°C) | DMSO 90 mg/mL | [1] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
General Disposal Procedures for Research-Grade Chemical Compounds
In the absence of a specific SDS for "MS432," general best practices for the disposal of similar research-grade, solid organic compounds should be followed. These procedures are guided by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" management system for hazardous waste.[2]
Step 1: Waste Identification and Classification
The first and most critical step is to determine if the waste is hazardous. This is typically done by consulting the compound's SDS. Since this compound is a biologically active molecule, it should be handled as a potentially hazardous substance. Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste: Unused or contaminated this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix different chemical wastes unless explicitly permitted by your institution's safety protocols.
-
Sharps Waste: Any sharps, such as needles or razor blades, that have come into contact with this compound must be disposed of in a designated sharps container.[3]
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., this compound), and the specific hazards (e.g., "Toxic"). Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
Step 4: Disposal Request and Pickup
Follow your institution's specific procedures for requesting a hazardous waste pickup. Typically, this involves contacting the Environmental Health & Safety (EHS) office. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by EHS for a specific, non-hazardous substance.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for the compound you are using and adhere to the waste disposal protocols established by your institution and local regulatory agencies. If you are unsure about a disposal procedure, contact your Environmental Health & Safety (EHS) department for guidance.
References
Essential Safety and Operational Guide for Handling MS432
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of MS432 (CAS No. 2672512-44-4), a first-in-class and highly selective PROTAC degrader for MEK1 and MEK2.[1][2][3][4][5]
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Wear impervious gloves (e.g., nitrile, neoprene). |
| Body Protection | Wear a lab coat, and consider a chemical-resistant apron and sleeves for larger quantities. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of aerosolization. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid contact with skin, eyes, and clothing.- Avoid inhalation of dust or solution.- Use only in a well-ventilated area, preferably in a chemical fume hood.- Keep away from incompatible materials such as strong oxidizing agents. |
| Storage | - Store in a tightly closed container.- Keep in a cool, dry, and well-ventilated place.- Protect from light. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Materials | All contaminated materials (e.g., gloves, lab coats, glassware) should be collected in a designated, labeled hazardous waste container and disposed of through the EHS office. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container as chemical waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
This compound Mechanism of Action: MEK1/2 Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of MEK1 and MEK2 proteins.[3][4] It functions by simultaneously binding to the target protein (MEK1/2) and an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[3][6] This proximity induces the ubiquitination of MEK1/2, marking it for degradation by the proteasome.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
